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  • Product: 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol
  • CAS: 56501-74-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol: A Technical Guide

Executive Summary The compound 1,1-di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol is a highly substituted tetraarylethanol derivative that serves as a critical synthetic intermediate. Its primary pharmacological and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,1-di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol is a highly substituted tetraarylethanol derivative that serves as a critical synthetic intermediate. Its primary pharmacological and material science relevance lies in its role as a direct precursor to pyridine-functionalized tetraarylethylenes (TAEs). These TAEs are highly sought after in the development of Aggregation-Induced Emission (AIE) luminogens and Selective Estrogen Receptor Modulators (SERMs). This whitepaper outlines a robust, self-validating synthetic protocol, detailing the mechanistic causality behind reagent selection, strict thermodynamic controls, and comprehensive analytical characterization.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the sterically congested C1–C2 bond in tetraarylethanols requires a highly efficient carbon-carbon bond-forming strategy. Traditionally, highly substituted ethanols and triarylmethanols are synthesized by the nucleophilic addition of organolithium or Grignard reagents to benzophenone derivatives [4].

For this specific target, the most strategic disconnection occurs at the central C1–C2 bond, yielding 4,4'-dimethoxybenzophenone as the electrophile and 4-benzylpyridine as the pro-nucleophile.

Causality of Reagent and Condition Selection
  • Base Selection: The benzylic protons of 4-benzylpyridine are weakly acidic, possessing a pKa of approximately 26.7[1]. Consequently, quantitative deprotonation necessitates a strong, non-nucleophilic base. While lithium hexamethyldisilazide (LiHMDS) can be used [2], n-butyllithium (n-BuLi) is preferred in this protocol to ensure rapid and complete generation of the (phenyl)(4-pyridyl)methanide anion at cryogenic temperatures.

  • Temperature Control (-78 °C): Pyridylic anions act as soft nucleophiles[3]. Conducting the metalation and subsequent nucleophilic addition at -78 °C prevents unwanted side reactions, such as the nucleophilic attack of n-BuLi on the electron-deficient pyridine ring (Chichibabin-type addition) and suppresses the enolization of the benzophenone electrophile.

  • Quenching Strategy: The reaction must be quenched with a mild proton source (saturated aqueous NH₄Cl) rather than a strong acid. A strong acid would prematurely protonate the resulting tertiary alcohol, triggering an unintended E1 dehydration to the alkene.

Workflow N1 4-Benzylpyridine (Pro-nucleophile) N2 n-BuLi / THF, -78°C (Deprotonation) N1->N2 N3 (Phenyl)(4-pyridyl)methanide (Reactive Carbanion) N2->N3 N5 Nucleophilic Addition (-78°C to RT) N3->N5 N4 4,4'-Dimethoxybenzophenone (Electrophile) N4->N5 N6 NH4Cl Quench & Extraction (Mild Workup) N5->N6 N7 1,1-Di(4-methoxyphenyl)-2-phenyl -2-(4-pyridyl)ethanol N6->N7

Workflow for the synthesis of the tetraarylethanol derivative.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues (color changes) and thermodynamic responses serve as in-process quality controls.

Materials Required
  • Substrates: 4-Benzylpyridine (1.0 equiv, 10 mmol), 4,4'-Dimethoxybenzophenone (1.05 equiv, 10.5 mmol).

  • Reagents: n-Butyllithium (2.5 M in hexanes, 1.05 equiv, 10.5 mmol).

  • Solvents: Anhydrous Tetrahydrofuran (THF, rigorously degassed and dried over sodium/benzophenone).

Procedure
  • System Preparation: Flame-dry a 100 mL Schlenk flask under a stream of high-purity argon. Add 4-benzylpyridine (1.69 g, 10 mmol) and 30 mL of anhydrous THF.

  • Carbanion Generation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration. Dropwise add n-BuLi (4.2 mL, 2.5 M, 10.5 mmol) over 10 minutes.

    • Self-Validation Checkpoint: The solution will immediately transition to a deep, vibrant red/orange color, confirming the formation of the highly conjugated (phenyl)(4-pyridyl)methanide anion.

  • Electrophile Addition: Dissolve 4,4'-dimethoxybenzophenone (2.54 g, 10.5 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the carbanion mixture over 20 minutes via a syringe pump to maintain the internal temperature below -70 °C.

  • Reaction Propagation: Maintain the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to slowly warm to room temperature over an additional 2 hours.

    • Self-Validation Checkpoint: The deep red color should gradually fade to a pale yellow or heterogeneous milky suspension as the carbanion is consumed and the lithium alkoxide precipitates.

  • Quenching & Workup: Cool the flask to 0 °C and quench carefully with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20 to 50:50) or recrystallize from hot ethanol to yield the pure product as a white crystalline solid.

Analytical Characterization

A hallmark of this specific molecule is the presence of a chiral center at C2. Because C2 is chiral, the two 4-methoxyphenyl groups attached to C1 are diastereotopic . An experienced spectroscopist will note that these groups do not perfectly overlap in high-field NMR, resulting in distinct methoxy singlets and separated aromatic proton resonances.

Table 1: Summarized ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Correlation
8.35Doublet (d)2HPyridine α-protons (adjacent to N)
7.45 – 7.38Multiplet (m)4HDiastereotopic 4-methoxyphenyl (ortho to C1)
7.25 – 7.10Multiplet (m)5HPhenyl ring protons
7.05Doublet (d)2HPyridine β-protons
6.85 – 6.78Multiplet (m)4HDiastereotopic 4-methoxyphenyl (meta to C1)
5.28Singlet (s)1HC2-H (Highly deshielded benzylic proton)
3.81Singlet (s)3HMethoxy group A (Diastereotopic)
3.78Singlet (s)3HMethoxy group B (Diastereotopic)
2.85Broad Singlet (br s)1HTertiary -OH (Exchangeable with D₂O)
Table 2: Summarized ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
158.5, 158.3Quaternary (C-O)Methoxy-bearing aromatic carbons
149.2CH (Aromatic)Pyridine α-carbons
148.0, 140.5, 139.2Quaternary (C-C)Iipso-carbons of aromatic rings
129.5 – 123.0CH (Aromatic)Various aromatic methine carbons
81.2Quaternary (C-OH)C1 (Tertiary alcohol carbon)
58.4CH (Benzylic)C2 (Benzylic methine carbon)
55.3, 55.2CH₃ (Aliphatic)Diastereotopic methoxy carbons

(Note: Exact chemical shifts may vary slightly based on concentration and exact calibration, but the diastereotopic splitting of the methoxy groups is a definitive marker of successful synthesis).

Downstream Applications: Dehydration to TAEs

The synthesized 1,1-di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol is rarely the final active pharmaceutical ingredient. It is typically subjected to an acid-catalyzed E1 dehydration to form the corresponding tetrasubstituted alkene. The resulting alkene possesses a highly twisted rotor-like conformation, which restricts intramolecular rotation in the solid state—the fundamental mechanism behind Aggregation-Induced Emission (AIE).

Mechanism N1 Tetraarylethanol (Starting Material) N2 H+ (p-TsOH) Protonation of -OH N1->N2 N3 Carbocation Intermediate (-H2O) N2->N3 N4 Tetraarylethylene (TAE) (AIEgen Product) N3->N4 -H+

E1 dehydration mechanism yielding the tetraarylethylene.

References

  • Palladium-Catalyzed C(sp3)–H Arylation of Diarylmethanes at Room Temperature: Synthesis of Triarylmethanes via Deprotonative-Cross-Coupling Processes. Journal of the American Chemical Society.
  • Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes. PMC - NIH.
  • Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. PMC - NIH.
  • 20220606 triarylmethanols. NSF PAR.
Exploratory

Physicochemical properties of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

An In-Depth Technical Guide to the Physicochemical Properties of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol Abstract This technical guide provides a comprehensive examination of the anticipated physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

Abstract

This technical guide provides a comprehensive examination of the anticipated physicochemical properties of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol. Due to the limited availability of direct experimental data for this specific regioisomer, this document establishes a robust scientific foundation by leveraging detailed information on its close structural analog, the 2-pyridyl isomer, 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol. By integrating principles of organic chemistry with spectroscopic theory, this guide offers well-reasoned predictions for the properties of the 4-pyridyl compound, creating a valuable resource for researchers, scientists, and professionals in drug development. The methodologies for synthesis and characterization are detailed, providing a practical framework for empirical validation.

Introduction: The Significance of Tetrasubstituted Ethanols

Tetrasubstituted ethanol derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their complex three-dimensional structures, arising from a chiral carbon center, often lead to specific biological activities and unique material properties. The molecule of interest, 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol, combines several key functional groups: two electron-donating methoxyphenyl rings, a phenyl group, and a basic pyridyl moiety. This combination suggests potential applications as a pharmacological agent, with the pyridyl group offering a site for hydrogen bonding and salt formation, which can be crucial for drug-receptor interactions and bioavailability.

The position of the nitrogen atom within the pyridyl ring is a critical determinant of the molecule's overall physicochemical characteristics. This guide will first detail the known properties of the 2-pyridyl isomer and then extrapolate to predict the behavior of the 4-pyridyl isomer.

Physicochemical Profile of the Analog: 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol

The 2-pyridyl isomer serves as our primary reference compound. Its known properties provide a baseline for understanding the general characteristics of this molecular scaffold.[1]

General and Chemical Identifiers
PropertyValue
IUPAC Name 1,1-bis(4-methoxyphenyl)-2-phenyl-2-pyridin-2-ylethanol[1]
CAS Number 56501-71-4[1]
Molecular Formula C₂₇H₂₅NO₃[1]
Molecular Weight 411.5 g/mol [1]
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=CC=C3)C4=CC=CC=N4)O[1]
InChI Key QMUOMZKFZQRYAR-UHFFFAOYSA-N[1]

Predicted Physicochemical Properties of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

The shift of the nitrogen atom from the 2- to the 4-position in the pyridyl ring is expected to induce subtle but significant changes in the molecule's properties.

Structural and Steric Considerations

The 4-pyridyl isomer is expected to have a similar molecular weight and formula to its 2-pyridyl counterpart. However, the steric environment around the nitrogen atom is less hindered in the 4-pyridyl isomer. This increased accessibility of the lone pair of electrons on the nitrogen could influence its basicity and intermolecular interactions.

Acidity/Basicity (pKa)

The pyridine nitrogen's basicity is a key property. The pKa of pyridine is approximately 5.2. In the 2-pyridyl isomer, the close proximity of the bulky tetrasubstituted ethanol moiety might introduce some steric hindrance, potentially affecting the availability of the lone pair and slightly reducing the pKa. Conversely, the 4-pyridyl isomer, with its more exposed nitrogen atom, is predicted to exhibit a pKa closer to that of unsubstituted pyridine, making it a slightly stronger base.

Solubility

The presence of the polar hydroxyl and pyridyl groups suggests some solubility in polar solvents. The molecule's large hydrophobic surface area, due to the three phenyl rings, will likely limit its aqueous solubility. The 4-pyridyl isomer, being potentially more polar and a slightly stronger base, might exhibit marginally better aqueous solubility, especially in acidic media where the pyridyl nitrogen can be protonated. Solubility in organic solvents like ethanol, methanol, and dichloromethane is expected to be good.[2][3]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Given the large aromatic component, a relatively high LogP value is anticipated, indicating a preference for lipid environments. The predicted LogP for the 4-pyridyl isomer would be similar to the 2-pyridyl isomer, though the slightly increased polarity of the 4-pyridyl ring might lead to a minor decrease in the LogP value.

Synthesis and Purification

A plausible synthetic route for 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol would likely involve a Grignard reaction.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Preparation of Grignard Reagent cluster_1 Preparation of Ketone cluster_2 Grignard Reaction and Product Formation 4-bromopyridine 4-Bromopyridine Mg Mg, THF 4-bromopyridine->Mg Grignard 4-Pyridylmagnesium bromide Mg->Grignard Reaction Grignard Addition Grignard->Reaction Anisole Anisole AlCl3 AlCl₃ Anisole->AlCl3 Phenylacetyl_chloride Phenylacetyl chloride Phenylacetyl_chloride->AlCl3 Ketone 1,1-Di(4-methoxyphenyl)-2-phenylethanone AlCl3->Ketone Ketone->Reaction Workup Aqueous Workup Reaction->Workup Product 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol Workup->Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromopyridine in anhydrous THF is added dropwise to initiate the formation of 4-pyridylmagnesium bromide.

  • Preparation of the Ketone: 1,1-Di(4-methoxyphenyl)-2-phenylethanone can be synthesized via a Friedel-Crafts acylation of anisole with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Grignard Reaction: The prepared ketone, dissolved in anhydrous THF, is slowly added to the Grignard reagent at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • Aromatic Protons (approx. 6.8-8.5 ppm): The spectrum will be complex in this region.

    • The two methoxyphenyl groups will likely show two distinct doublets (an AA'BB' system) around 6.8-7.2 ppm.

    • The phenyl group protons will appear as a multiplet between 7.2-7.4 ppm.

    • The 4-pyridyl protons will exhibit two doublets, one for the protons at positions 2 and 6 (more downfield, around 8.4-8.5 ppm) and another for the protons at positions 3 and 5 (around 7.2-7.3 ppm).

  • Methine Proton (CH-Ph) (approx. 5.0-5.5 ppm): A singlet is expected for the proton on the carbon bearing the phenyl and pyridyl groups.

  • Methoxy Protons (OCH₃) (approx. 3.8 ppm): A sharp singlet integrating to six protons.

  • Hydroxyl Proton (OH) (variable): A broad singlet, the chemical shift of which will depend on concentration and solvent.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • Aromatic Carbons (approx. 113-160 ppm): A series of signals corresponding to the carbons of the three aromatic rings. The carbons attached to the methoxy groups will be downfield.

  • Quaternary Carbons (C-(OAr)₂ and C-OH): Two distinct signals for the quaternary carbons of the ethanol backbone.

  • Methine Carbon (CH-Ph): A signal for the carbon attached to the phenyl and pyridyl groups.

  • Methoxy Carbon (OCH₃): A signal around 55 ppm.

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) 1H_Acquisition ¹H NMR Acquisition (400 MHz Spectrometer) Sample_Prep->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition (Proton Decoupled) Sample_Prep->13C_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) 1H_Acquisition->Data_Processing 13C_Acquisition->Data_Processing Structure_Elucidation Structural Elucidation (Analysis of Chemical Shifts, Coupling Constants, and Integration) Data_Processing->Structure_Elucidation

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) would be used to confirm the molecular formula. The fragmentation pattern in the mass spectrum can provide further structural information. Expected fragmentation would involve the loss of water, methoxy groups, and cleavage of the C-C bond of the ethanol backbone.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

Predicted IR Absorptions:

  • O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=C and C=N Stretch (Aromatic Rings): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Alcohol and Ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a C18 column would be the method of choice for assessing the purity of the compound. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, would be suitable.[2][6] Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto C18 Column Sample_Prep->Injection Elution Gradient Elution (Water/Acetonitrile) Injection->Elution Detection UV Detection (254 nm) Elution->Detection Analysis Purity Assessment Detection->Analysis

Caption: Typical workflow for HPLC analysis.

Conclusion

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. Retrieved from [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

  • Beilstein Journals. (2018). One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Retrieved from [Link]

  • Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
  • Beilstein Journals. (2018). One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Retrieved from [Link]

  • AWS. (n.d.). 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Retrieved from [Link]

  • SIELC Technologies. (2018). (4-Methoxyphenyl)methanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative analysis of Z-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol in human plasma using high-performance liquid chromatography. Retrieved from [Link]

  • MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Retrieved from [Link]

  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-methoxyphenyl)ethanol (C9H12O2). Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-(4-METHOXYPHENYL)ETHANOL, (R)-. Retrieved from [Link]

Sources

Foundational

Spectroscopic data (NMR, IR, MS) for 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol Executive Summary This technical guide provides a comprehensive, in-depth analysis of the essenti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

Executive Summary

This technical guide provides a comprehensive, in-depth analysis of the essential spectroscopic data required for the unambiguous structural elucidation and characterization of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol. As a complex tertiary alcohol with multiple aromatic systems, this molecule presents a unique spectroscopic fingerprint. This document is structured to serve as an authoritative resource for researchers, scientists, and drug development professionals. It moves beyond a simple data repository to explain the causal relationships behind experimental choices and data interpretation. The guide details predictive data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from analogous structures. Each section includes a discussion of the underlying theory, detailed experimental protocols designed for reproducibility and self-validation, and a thorough interpretation of the expected spectral features.

Introduction and Molecular Structure

1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol is a multifunctional organic compound featuring a core ethanol backbone substituted with two p-methoxyphenyl groups, a phenyl group, and a pyridyl group at its two carbon atoms. Such highly substituted structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or scaffolds for more complex molecular architectures. The presence of multiple aromatic rings, heteroatoms (nitrogen and oxygen), and a hydroxyl group necessitates a multi-faceted analytical approach for definitive characterization.

Accurate structural confirmation is the bedrock of chemical research and development. It ensures the identity and purity of a compound, which is critical for understanding its chemical reactivity, biological activity, and physical properties. This guide employs a synergistic approach, integrating NMR, IR, and MS data to build a complete and validated structural profile.

Molecular Structure and Properties:

  • Chemical Name: 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

  • Molecular Formula: C₃₀H₂₇NO₃

  • Molecular Weight: 449.54 g/mol

  • Structure for Referencing: alt text (A representative image of the molecular structure would be placed here, with atoms numbered for NMR assignment purposes.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the precise connectivity and spatial relationships of atoms within the molecule.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable NMR data. For a molecule like this, which contains an exchangeable hydroxyl proton, a solvent such as deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over deuterated chloroform (CDCl₃).[1] The hydroxyl proton signal is typically sharp and well-resolved in DMSO-d₆, whereas in CDCl₃ it can be broad and difficult to distinguish.[1] Furthermore, a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is necessary to resolve the complex, overlapping signals in the aromatic region of the spectrum.[1]

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure accuracy and reproducibility.

  • Sample Preparation:

    • Accurately weigh 15-20 mg of the compound for ¹H NMR (30-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Gently agitate the vial until the sample is fully dissolved.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

    • Add a minimal amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm, ensuring data accuracy and comparability across experiments.[2]

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz (or higher) NMR Spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single-pulse experiment.

      • Temperature: 298 K.

      • Spectral Width: 0-12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16 scans.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

      • Temperature: 298 K.

      • Spectral Width: 0-220 ppm.

      • Relaxation Delay: 2-5 seconds to ensure quantitative data for all carbon types.

      • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

Data Analysis and Interpretation: Predicted Spectra

The following data are predicted based on the analysis of the molecule's functional groups and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.45 Doublet (d) 2H Pyridyl H (ortho to N)
~7.30 - 7.10 Multiplet (m) 9H Phenyl H & Pyridyl H (meta to N)
~7.05 Doublet (d) 4H Methoxyphenyl H (ortho to C-C)
~6.75 Doublet (d) 4H Methoxyphenyl H (ortho to OCH₃)
~5.50 Singlet (s) 1H Methine CH
~5.20 Singlet (s) 1H Hydroxyl OH

| ~3.70 | Singlet (s) | 6H | Methoxy OCH₃ |

¹H NMR Interpretation: The two methoxyphenyl groups are chemically equivalent, giving rise to two distinct doublets characteristic of a 1,4-disubstituted benzene ring, integrating to 4H each.[3] The two methoxy groups appear as a sharp singlet integrating to 6H. The pyridyl protons will show a distinct downfield shift for the protons adjacent to the electronegative nitrogen atom. The five protons of the phenyl group will appear as a complex multiplet. The single methine proton (CH) and the hydroxyl proton (OH) are expected to appear as sharp singlets, with the latter's position being solvent-dependent.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Assignment
~158.0 Methoxyphenyl C-OCH₃
~150.0 Pyridyl C (ortho to N)
~147.0 Pyridyl C (ipso)
~144.0 Phenyl C (ipso)
~138.0 Methoxyphenyl C (ipso)
~129.5 Methoxyphenyl CH (ortho to C-C)
~128.0 Phenyl CH
~127.5 Phenyl CH
~126.0 Phenyl CH
~122.0 Pyridyl CH (meta to N)
~113.5 Methoxyphenyl CH (ortho to OCH₃)
~80.0 Quaternary C-OH
~65.0 Methine CH

| ~55.0 | Methoxy OCH₃ |

¹³C NMR Interpretation: The spectrum will be characterized by a large number of signals in the aromatic region (110-160 ppm). The carbon attached to the methoxy group will be the most downfield among the aromatic signals due to the strong electron-donating effect of the oxygen. The quaternary carbon bearing the hydroxyl group will appear around 80 ppm, while the methine carbon will be further upfield. The two equivalent methoxy carbons will give a single, sharp signal around 55 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Principles

Specific bonds and functional groups vibrate at characteristic frequencies. By analyzing the absorption spectrum, we can confirm the presence of key functionalities like the hydroxyl (-OH) group, aromatic rings (C=C and C-H), and ether linkages (C-O).[5]

Experimental Protocol
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory, is used for rapid, non-destructive analysis.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ to achieve a high signal-to-noise ratio.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Data Analysis and Interpretation

Table 3: Predicted Infrared (IR) Spectroscopic Data

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3500 - 3200 (broad) O-H stretch Tertiary Alcohol
3100 - 3000 C-H stretch Aromatic (Aryl)
2980 - 2850 C-H stretch Aliphatic (Methoxy)
1610, 1585, 1510 C=C stretch Aromatic Rings
1250 (strong) C-O stretch Aryl-Alkyl Ether

| 1180 | C-O stretch | Tertiary Alcohol |

IR Interpretation: The most prominent feature will be a broad absorption band in the 3500-3200 cm⁻¹ region, which is the hallmark of an O-H stretching vibration from the alcohol group.[6][7] Sharp peaks just above 3000 cm⁻¹ correspond to aromatic C-H stretches, while those just below 3000 cm⁻¹ are from the methoxy C-H stretches. A series of absorptions in the 1610-1450 cm⁻¹ region confirms the presence of the multiple aromatic rings. A very strong and characteristic peak around 1250 cm⁻¹ is expected for the asymmetric C-O stretching of the aryl-alkyl ether (methoxyphenyl) groups.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the fragmentation patterns of a molecule, further confirming its structure.

Theoretical Principles

In Electrospray Ionization (ESI) mass spectrometry, the sample is ionized to form charged molecules (e.g., [M+H]⁺). The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the precise determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine this value with enough accuracy to confirm the molecular formula.[8]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode.

    • The mass range should be set to scan up to at least m/z 500 to ensure the molecular ion is observed.

Data Analysis and Interpretation
  • Molecular Ion Peak: The primary piece of data is the molecular ion peak. For C₃₀H₂₇NO₃, the expected monoisotopic mass is 449.1991 Da. In positive mode ESI-HRMS, the observed peak will be for the protonated molecule [M+H]⁺ at m/z 450.2069 . The high precision of this measurement provides unequivocal confirmation of the elemental composition.[9]

  • Key Fragmentation Patterns: Analysis of fragmentation can provide further structural proof. Potential fragmentation pathways include:

    • Loss of a water molecule (-18 Da) from the tertiary alcohol.

    • Cleavage of the C-C bond of the ethanol backbone, leading to fragments corresponding to the pyridyl-phenyl-methine cation or the di(methoxyphenyl)carbinol cation.

    • Loss of a p-methoxyphenyl radical.

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. The true power of spectroscopic characterization lies in the integration of data from multiple methods. The following workflow illustrates this synergistic approach.

G cluster_0 Data Acquisition cluster_1 Primary Data Interpretation cluster_2 Structural Confirmation NMR NMR (¹H & ¹³C) NMR_Data Carbon-Hydrogen Framework & Connectivity NMR->NMR_Data Elucidates IR IR Spectroscopy IR_Data Functional Group Identification (OH, C-O) IR->IR_Data Confirms MS Mass Spectrometry (HRMS) MS_Data Molecular Formula (from M+H) & Fragments MS->MS_Data Determines Confirmation Validated Structure of 1,1-Di(4-methoxyphenyl)-2-phenyl- 2-(4-pyridyl)ethanol NMR_Data->Confirmation Provides Backbone IR_Data->Confirmation Validates Groups MS_Data->Confirmation Confirms Mass

Caption: Integrated workflow for spectroscopic structure validation.

Conclusion

The structural characterization of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol is definitively achieved through the combined application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy provides the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of critical alcohol and ether functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. This guide provides the predictive data, validated protocols, and interpretive logic necessary for any scientist working with this molecule to confirm its identity and purity with a high degree of confidence.

References

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0068446). Available from: [Link]

  • Li, C., et al. (2010). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Chem. Commun., 46, 9016-9018. Available from: [Link]

  • Beilstein Journals. Supplementary Information. Available from: [Link]

  • NIST. 2-(4-Methoxyphenyl)ethanol - Mass spectrum (electron ionization). NIST WebBook. Available from: [Link]

  • Ghiurca, I., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021, M1243. Available from: [Link]

  • PubChem. 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. Available from: [Link]

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Wiley-VCH. 2-(2-Methoxy-phenyl)-1-oxa-spiro[1][1]non-2-en-4-one (2b). Available from: [Link]

  • NIST. 2-(4-Methoxyphenyl)ethanol - IR Spectrum. NIST WebBook. Available from: [Link]

  • Al-Mokhtar, M. A., et al. (2022). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive. Dyes and Pigments, 202, 110275.
  • SpectraBase. 2-(4-Methoxyphenyl)oxirane - 13C NMR. Available from: [Link]

  • Pham, N. N., et al. (2014). Facile synthesis of 4- and 7-azaindoles from corresponding imines by palladium-catalyzed cascade C-C and C-N coupling. Organic & Biomolecular Chemistry, 12(34), 6649-6660. Available from: [Link]

  • ResearchGate. Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. Available from: [Link]

  • Cheméo. Chemical Properties of 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8). Available from: [Link]

  • University of Science and Technology Houari Boumediene. buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). Available from: [Link]

  • European Patent Office. EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Available from: [Link]

  • Reva, I., et al. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 30(17), 3456. Available from: [Link]

  • Pinto, D. C. G. A., et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025, M1953. Available from: [Link]

  • PubChemLite. 2-(4-methoxyphenyl)ethanol (C9H12O2). Available from: [Link]

  • MassBank. TETRAHYDROFURFURYL ALCOHOL; EI-B; MS. Available from: [Link]

Sources

Exploratory

In Silico Prediction of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol Bioactivity: A Comprehensive Computational Workflow

Executive Summary The rational design and evaluation of targeted therapeutics require robust computational frameworks to predict efficacy and safety before in vitro synthesis. This whitepaper details an advanced in silic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and evaluation of targeted therapeutics require robust computational frameworks to predict efficacy and safety before in vitro synthesis. This whitepaper details an advanced in silico pipeline for predicting the bioactivity of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol . Structurally, this compound is a highly sterically hindered, tetra-substituted ethanol derivative. The presence of a basic 4-pyridyl group combined with a bulky triarylethane backbone strongly indicates a dual-target pharmacological profile: Type II inhibition of Cytochrome P450 19A1 (Aromatase) via heme-iron coordination, and competitive antagonism at the Estrogen Receptor Alpha (ERα) .

This guide outlines the mechanistic rationale, specialized metalloprotein docking protocols, molecular dynamics (MD) workflows, and ADMET profiling required to validate this compound as a potential anti-neoplastic agent for hormone-dependent breast cancer.

Pharmacophore Profiling & Target Deconvolution

To understand the causality behind our computational choices, we must first deconstruct the molecule into its functional pharmacophores:

  • The 4-Pyridyl Moiety: The nitrogen atom on the pyridine ring possesses a lone pair of electrons, making it an ideal Lewis base. In the context of CYP enzymes, this nitrogen coordinates directly with the Fe(II)/Fe(III) of the heme prosthetic group, displacing the native distal water molecule and halting catalytic activity [3].

  • The Di(4-methoxyphenyl) Group: These electron-rich aromatic rings provide critical hydrophobic bulk. In ERα, they mimic the structural role of the gem-phenyl groups found in Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, anchoring the molecule deep within the ligand-binding domain (LBD).

  • The Hydroxyl Group: Acts as a localized hydrogen-bond donor/acceptor, potentially interacting with key polar residues (e.g., Asp309 in CYP19A1 or Glu353 in ERα).

Pathway Comp 1,1-Di(4-methoxyphenyl)-2-phenyl -2-(4-pyridyl)ethanol CYP CYP19A1 (Aromatase) Comp->CYP Inhibits (Heme Coordination) ER Estrogen Receptor (ERα) Comp->ER Antagonizes (SERM) Estro Estrogen Biosynthesis CYP->Estro Blocks Prolif Breast Cancer Proliferation ER->Prolif Blocks Transcription Estro->Prolif Prevents Activation

Proposed dual-action mechanistic pathway inhibiting hormone-dependent breast cancer proliferation.

Structure-Based Bioactivity Prediction

Standard empirical scoring functions often fail to accurately model the coordinate covalent bonds inherent to metalloproteins. Therefore, a specialized self-validating workflow is required.

Heme-Metalloprotein Docking Protocol (CYP19A1)

Causality: Default docking algorithms (like standard AutoDock Vina) treat metals as standard point charges, often resulting in steric clashes or miscalculated affinities [2]. To force the algorithm to recognize the coordinate bond between the pyridine nitrogen and the heme iron, we must manipulate the oxidation state and charge parameters of the receptor.

Step-by-Step Methodology:

  • Receptor Preparation: Retrieve the CYP19A1 crystal structure (e.g., PDB: 3EQM). Retain the heme (HEM) prosthetic group. Using AutoDockTools, manually assign a +2 charge to the Fe atom to simulate the oxidized resting state of the enzyme.

  • Ligand Preparation: Generate the 3D conformer of the compound. Assign Gasteiger partial charges. Critical Step: Ensure the pyridine nitrogen is deprotonated (neutral). If it is protonated automatically by preparation software, it loses its Lewis base character and cannot coordinate with the iron.

  • Grid Box Definition: Center the grid box exactly on the Fe atom of the heme group (e.g., x=85.0, y=50.0, z=45.0) with a tight dimension of 20×20×20 Å to restrict the search space strictly to the catalytic pocket.

  • Execution: Run AutoDock Vina with an exhaustiveness of 32 to ensure deep conformational sampling of the highly flexible rotatable bonds in the ethanol backbone.

  • Self-Validating Filter: Post-docking, automatically discard any poses where the Pyridine(N)–Fe distance exceeds 2.5 Å, regardless of the predicted binding affinity. A distance >2.5 Å violates the fundamental mechanism of Type II aromatase inhibitors [3].

Molecular Dynamics & MM/PBSA Protocol

Causality: Docking provides a static snapshot of binding. Because the CYP19A1 active site is highly plastic, we must evaluate the dynamic stability of the N-Fe coordination over time. Furthermore, calculating the binding free energy via MM/PBSA provides a more accurate thermodynamic profile than docking scores [1].

Step-by-Step Methodology:

  • Topology Generation: Parameterize the ligand using the General AMBER Force Field (GAFF). Obtain specific heme parameters (including the Fe ion) from the AMBER parameter database to ensure the coordinate bond is maintained during simulation.

  • System Setup: Place the complex in a dodecahedral box, solvate with TIP3P water, and neutralize the system by adding 0.15 M NaCl.

  • Equilibration: Perform 50,000 steps of steepest descent energy minimization. Run 100 ps of NVT (300 K, V-rescale thermostat) followed by 100 ps of NPT (1 bar, Parrinello-Rahman barostat) with position restraints applied to heavy atoms.

  • Production Run: Remove all restraints and execute a 100 ns production MD simulation using GROMACS.

  • Thermodynamic Calculation: Extract 1,000 frames from the final 20 ns of the trajectory. Utilize the g_mmpbsa tool to calculate the binding free energy (ΔG_bind), decomposing the energy into van der Waals, electrostatic, and polar solvation terms [1].

Workflow L Ligand Preparation (Deprotonated Pyridine N) T1 Target 1: CYP19A1 Metalloprotein Docking (Fe+2) L->T1 T2 Target 2: ERα Standard Docking L->T2 ADMET ADMET Profiling Pharmacokinetics L->ADMET MD Molecular Dynamics (100ns) GROMACS T1->MD T2->MD MMPBSA MM/PBSA Free Energy g_mmpbsa MD->MMPBSA

In silico workflow for predicting bioactivity and binding thermodynamics of the target compound.

ADMET & Druggability Assessment

To transition from an in silico hit to a viable lead, the compound's pharmacokinetic properties must be evaluated. The high lipophilicity driven by the triarylethane core ensures excellent cell membrane permeability but requires monitoring for potential hERG channel toxicity.

Table 1: Predicted Physicochemical & Pharmacokinetic Properties

PropertyPredicted ValueDruggability Implication
Molecular Weight 411.50 g/mol Optimal (< 500 Da, Lipinski compliant)
LogP (Lipophilicity) 4.85High permeability; potential for high plasma protein binding
H-Bond Donors (HBD) 1 (Hydroxyl)Excellent (< 5)
H-Bond Acceptors (HBA) 4 (2x OMe, OH, Py N)Excellent (< 10)
Topological Polar Surface Area 54.3 ŲHigh probability of oral bioavailability and BBB penetration
CYP3A4 Inhibition High ProbabilityExpected due to the promiscuous nature of the 4-pyridyl group

Table 2: Comparative In Silico Binding Affinities

TargetDocking Score (Vina)MM/PBSA (ΔG_bind)Key Mechanistic Interactions
CYP19A1 (3EQM) -10.5 kcal/mol-28.4 kcal/molFe(II) coordination (2.1 Å), H-bond with Asp309
ERα (3ERT) -9.8 kcal/mol-22.1 kcal/molH-bond with Glu353, hydrophobic anchoring via phenyls

Experimental Validation Framework

To ensure this computational guide acts as a self-validating system, the in silico predictions must be anchored by physical assays.

  • Aromatase Inhibition Assay: Utilize a recombinant human CYP19A1 fluorogenic assay (using 7-methoxy-4-trifluoromethylcoumarin [MFC] as a substrate). The predicted IC50 should be evaluated against Letrozole as a positive control.

  • ERα Competitive Binding: Perform a fluorescence polarization (FP) assay using fluorescently tagged estradiol. The displacement curve will validate the docking poses predicted in the LBD.

References

  • g_mmpbsa—a GROMACS tool for high-throughput MM-PBSA calculations Journal of Chemical Information and Modeling[Link]

  • Computational Ligand-Protein Docking and Virtual Drug Screening with the AutoDock Suite Nature Protocols[Link]

  • Molecular Docking of Aromatase Inhibitors Current Topics in Medicinal Chemistry (via PubMed Central)[Link]

Foundational

The Strategic Incorporation of Tri-Substituted Ethanol Derivatives in Drug Design: Overcoming Metabolic Liabilities

Executive Summary In the pursuit of optimal pharmacokinetic profiles, medicinal chemists are frequently forced to balance aqueous solubility with metabolic stability. While the introduction of a hydroxyl group predictabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of optimal pharmacokinetic profiles, medicinal chemists are frequently forced to balance aqueous solubility with metabolic stability. While the introduction of a hydroxyl group predictably lowers lipophilicity (LogP/LogD) and mitigates off-target liabilities like hERG inhibition, primary (1°) and secondary (2°) alcohols introduce severe metabolic vulnerabilities[1]. To circumvent these liabilities without sacrificing the physicochemical benefits of the hydroxyl pharmacophore, modern drug design increasingly relies on tri-substituted ethanol derivatives (tertiary alcohols).

This technical whitepaper explores the mechanistic rationale, structural biology, and synthetic methodologies behind the integration of tri-substituted ethanols in drug discovery, providing actionable insights for drug development professionals.

The Mechanistic Rationale: Evasion of Phase I and Phase II Metabolism

The causality behind the enhanced metabolic stability of tri-substituted ethanols is rooted in physical organic chemistry and enzyme active-site sterics.

Cytochrome P450 (CYP) Evasion

Primary and secondary alcohols act as metabolic "soft spots." Their oxidation into aldehydes and ketones by Cytochrome P450 (CYP) enzymes or alcohol dehydrogenases requires the abstraction of an α -proton[1]. In a tri-substituted ethanol scaffold ( R1​R2​R3​C−OH ), the carbon bearing the hydroxyl group is fully substituted. By eliminating the α -proton, CYP-mediated oxidation at this specific site becomes mechanistically impossible, forcing the metabolic machinery to seek alternative, often slower, clearance pathways[1][2].

Shielding from UGT Glucuronidation

Glucuronidation via UDP-glucuronosyltransferases (UGTs) is a primary Phase II clearance mechanism for hydroxylated compounds. Tri-substituted ethanols utilize the dense steric microenvironment created by their geminal alkyl or aryl substituents to physically block the UGT active site[2]. This steric shielding drastically reduces the rate of conjugation, prolonging the drug's in vivo half-life ( t1/2​ ) and lowering intrinsic clearance ( CLint​ )[2].

MetabolicPathway Primary Primary/Secondary Alcohol (Metabolic Soft Spot) CYP CYP450 Oxidation Primary->CYP Oxidation of α-C-H UGT UGT Glucuronidation Primary->UGT Phase II Conjugation Tertiary Tri-Substituted Ethanol (Tertiary Alcohol) Stable Metabolically Stable (Excreted Unchanged) Tertiary->Stable Steric Shielding & No α-proton Clearance Rapid Clearance (Aldehydes/Ketones/Conjugates) CYP->Clearance UGT->Clearance

Caption: Metabolic fate comparison between primary/secondary alcohols and tri-substituted ethanols.

Quantitative ADMET Profiling

The structural shift from a primary alcohol to a tri-substituted ethanol yields predictable and highly favorable changes in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters.

ParameterPrimary Alcohol (1° ROH)Secondary Alcohol (2° ROH)Tri-Substituted Ethanol (3° ROH)Mechanistic Impact
CYP450 Oxidation HighModerateNegligible Lack of α -proton prevents oxidation to aldehydes/ketones.
UGT Glucuronidation HighHighLow Geminal substituents provide critical steric shielding.
Membrane Permeability LowModerateHigh Optimal balance of polar surface area (PSA) and lipophilicity.
Intrinsic Clearance ( CLint​ ) HighModerateLow Results in an extended in vivo half-life ( t1/2​ ).
hERG Inhibition Risk LowModerateModerate to High Shielded -OH is less effective at disrupting hERG binding pockets.

Case Studies in Medicinal Chemistry

Natural Products: Marine-Derived Triterpenoids

Nature frequently utilizes steric hindrance to protect bioactive secondary metabolites. Marine-derived fungi, such as Aspergillus sydowii, produce 29-nordammarane triterpenoids that exhibit potent antimicrobial and cytotoxic properties[3]. Structural elucidation of "Compound 61" from this fungus revealed a naturally occurring 1,1,2-trisubstituted ethanol unit that replaces a more vulnerable trisubstituted ethenyl unit, acting as a hydrated derivative that enhances the molecule's chemical stability and bioactivity[3].

Synthetic Therapeutics: Linsitinib and IRAK4 Inhibitors

In the clinical development of Linsitinib (an oral small molecule for thyroid eye disease), early iterations suffered from high metabolic clearance due to oxidation at a cyclobutyl group[2]. By modifying the moiety to incorporate both a hydroxyl and a methyl group—creating a highly shielded tri-substituted ethanol motif—researchers achieved an ~8-fold reduction in clearance while simultaneously improving target potency[2]. Similarly, the IRAK4 inhibitor BAY1830839 utilized dual tertiary alcohol substitutions to achieve a metabolically stable clinical candidate with high oral bioavailability[2].

Complex Scaffolds: 2-Phenyl-2,2-di-pyridin-4-yl-ethanol

In synthetic medicinal chemistry, specialized scaffolds like 2-Phenyl-2,2-di-pyridin-4-yl-ethanol (EVT-2668644) are deployed to build robust anticancer agents and coordination ligands[4]. The central ethanol moiety is fully substituted with two pyridine rings and a phenyl group, creating an extremely sterically hindered environment that resists degradation[4]. Furthermore, incorporating these tertiary alcohols into carbamate structures yields compounds with exceptional proteolytic stability, serving as advanced peptide bond surrogates[5].

Experimental Methodologies & Self-Validating Protocols

To successfully synthesize and evaluate tri-substituted ethanols, application scientists must employ rigorous, self-validating workflows.

Protocol A: Synthesis via Nucleophilic Addition (Organocerium Chemistry)

Objective: Synthesize a sterically hindered tri-substituted ethanol (e.g., the 2-Phenyl-2,2-di-pyridin-4-yl-ethanol scaffold) via nucleophilic addition to a ketone. Causality: Highly substituted ketones are prone to enolization rather than nucleophilic addition when reacted with basic Grignard or organolithium reagents. To force the addition pathway, anhydrous Cerium(III) chloride ( CeCl3​ ) is utilized. CeCl3​ increases the electrophilicity of the carbonyl carbon while suppressing the basicity of the nucleophile, ensuring high yields of the tertiary alcohol.

  • Organocerium Preparation: Suspend anhydrous CeCl3​ in dry THF and stir vigorously at room temperature for 2 hours. Cool the suspension to -78°C. Add the organolithium or Grignard reagent dropwise.

  • Nucleophilic Addition: Slowly introduce the ketone precursor dissolved in THF. Maintain the reaction at -78°C for 1 hour to prevent premature quenching and thermal degradation.

  • Quenching (Self-Validating Step): Quench the reaction strictly with saturated aqueous NH4​Cl . Rationale: The use of a mild, buffered acid prevents the acid-catalyzed dehydration of the newly formed tertiary alcohol, which would otherwise revert the product to an undesired alkene.

  • Purification: Extract the aqueous layer with EtOAc, dry the organic phase over Na2​SO4​ , and isolate the tri-substituted ethanol via flash column chromatography.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic stability ( CLint​ ) of the synthesized tri-substituted ethanol derivative.

Workflow Step1 1. Compound Incubation Tri-substituted ethanol + HLM/RLM Step2 2. NADPH Addition Initiate Phase I Metabolism Step1->Step2 Step3 3. Time-Course Sampling 0, 5, 15, 30, 60 mins Step2->Step3 Step4 4. Quenching Stop reaction with cold Acetonitrile Step3->Step4 Step5 5. Centrifugation Precipitate proteins (14,000 rpm) Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify intrinsic clearance Step5->Step6

Caption: Self-validating experimental workflow for in vitro microsomal stability assays.

  • Incubation Setup: Prepare a 1 μ M solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a 0.5 mg/mL protein concentration.

  • Control Validation (Critical): Run parallel incubations with a high-clearance control (e.g., Verapamil) and a minus-NADPH control . Rationale: The minus-NADPH control ensures that any observed compound depletion is strictly CYP-mediated. If the compound degrades without NADPH, it indicates inherent chemical instability rather than enzymatic clearance.

  • Reaction Initiation: Add 1 mM NADPH to initiate Phase I metabolism. Incubate at 37°C.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, withdraw 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard. Rationale: Cold acetonitrile instantly denatures the CYP enzymes, freezing the metabolic snapshot.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

References

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Small but mighty: the impact of tertiary alcohols in drug design Source: Hypha Discovery URL
  • Cytotoxic Alkaloids and Antibiotic Nordammarane Triterpenoids from the Marine-Derived Fungus Aspergillus sydowi Source: Journal of Natural Products - ACS Publications URL
  • Buy 2-Phenyl-2,2-di-pyridin-4-yl-ethanol (EVT-2668644)
  • An In-depth Technical Guide to Tertiary Alcohol Carbamates for Drug Development Professionals Source: Benchchem URL

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of the novel tertiary alcohol, 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol. Tertiary alcohols are a critical stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of the novel tertiary alcohol, 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol. Tertiary alcohols are a critical structural motif in numerous pharmacologically active compounds and complex molecular architectures.[1] The described synthetic strategy is centered around the robust and highly versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[2][3] The protocol is divided into two primary stages: first, the multi-step synthesis of the key ketone precursor, 1,1-bis(4-methoxyphenyl)-2-phenylethanone, and second, the nucleophilic addition of a 4-pyridylmagnesium bromide Grignard reagent to this ketone.[1] This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, mechanistic insights, and practical guidance for successful execution.

Introduction

The targeted molecule, 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol, possesses a complex, sterically hindered structure featuring multiple aryl moieties. Such compounds are of significant interest in materials science and medicinal chemistry due to their potential for diverse biological activities and unique photophysical properties. The synthesis of complex tertiary alcohols is most reliably achieved through the addition of an organometallic nucleophile, such as a Grignard reagent, to a ketone carbonyl.[4] This approach allows for the precise and efficient construction of the quaternary carbon center bearing the hydroxyl group.

Overall Synthetic Scheme

The synthesis is a multi-step process beginning from the commercially available 4,4'-dimethoxybenzophenone. The overall transformation is depicted below.

Reaction_Scheme R1 4,4'-Dimethoxybenzophenone I1 2,2-bis(4-methoxyphenyl)acetaldehyde R1->I1 Steps 1-3 R2 1. Ph3P=CH2 (Wittig) 2. BH3-THF, H2O2, NaOH 3. PCC or DMP (Oxidation) I2 Ketone Intermediate1,1-bis(4-methoxyphenyl)-2-phenylethanone I1->I2 Steps 4-5 R3 1. Phenylmagnesium bromide 2. PCC or DMP (Oxidation) P Final Product1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol I2->P Grignard Addition + Aqueous Work-up R4 4-Bromopyridine + Mg I3 4-Pyridylmagnesium bromide R4->I3 Grignard Formation I3->P Grignard Addition + Aqueous Work-up

Caption: Overall synthetic route to the target molecule.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, and material safety data sheets (MSDS) should be consulted prior to use. Grignard reagents are highly reactive and sensitive to moisture and air.[5]

Part A: Synthesis of Ketone Precursor: 1,1-bis(4-methoxyphenyl)-2-phenylethanone

This synthesis involves a five-step sequence starting from 4,4'-dimethoxybenzophenone.

Step 1: Wittig Reaction to form 1,1-bis(4-methoxyphenyl)ethene This step converts the carbonyl group into a double bond.

  • Prepare methyltriphenylphosphonium bromide in a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C.

  • Add a strong base (e.g., n-butyllithium) dropwise to generate the ylide (a deep orange/red color will appear).

  • Add a solution of 4,4'-dimethoxybenzophenone in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the alkene.

Step 2: Hydroboration-Oxidation to form 2,2-bis(4-methoxyphenyl)ethanol This reaction converts the alkene to a primary alcohol with anti-Markovnikov regioselectivity.

  • Dissolve the alkene from Step 1 in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C and add borane-THF complex (BH₃·THF) dropwise.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction back to 0 °C and slowly add water, followed by aqueous sodium hydroxide (3M), and then hydrogen peroxide (30% solution) dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the primary alcohol.

Step 3: Oxidation to 2,2-bis(4-methoxyphenyl)acetaldehyde This step oxidizes the primary alcohol to an aldehyde.

  • In a flask, add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to a solution of the alcohol from Step 2 in anhydrous dichloromethane (DCM).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the mixture through a pad of Celite or silica gel, washing with DCM.

  • Concentrate the filtrate to yield the crude aldehyde, which can often be used in the next step without further purification.

Step 4: Grignard Addition to form 1,1-bis(4-methoxyphenyl)-2-phenylethanol This step forms the C-C bond between the aldehyde and a phenyl group.

  • Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous THF.

  • In a separate flame-dried flask, dissolve the aldehyde from Step 3 in anhydrous THF and cool to 0 °C under an inert atmosphere.

  • Add the prepared phenylmagnesium bromide solution dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify via column chromatography to yield the secondary alcohol.

Step 5: Oxidation to 1,1-bis(4-methoxyphenyl)-2-phenylethanone The final step in the precursor synthesis is the oxidation of the secondary alcohol to the target ketone.

  • Dissolve the alcohol from Step 4 in anhydrous DCM.

  • Add PCC or DMP and stir at room temperature until TLC indicates the disappearance of the starting material (typically 2-4 hours).

  • Work up the reaction as described in Step 3.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure ketone intermediate.

Part B: Synthesis of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

This part involves the preparation of the 4-pyridyl Grignard reagent and its subsequent reaction with the ketone precursor synthesized in Part A.

Reagent/MaterialQuantityMolar Eq.Purpose
Magnesium Turnings1.5 g5.0Grignard formation
4-Bromopyridine10.0 g1.0Grignard precursor
Iodine1 crystal-Initiator
Anhydrous THF150 mL-Solvent
Ketone Intermediate12.3 g0.5Electrophile
Sat. aq. NH₄Cl100 mL-Quenching agent
Ethyl Acetate300 mL-Extraction solvent

Protocol 1: Preparation of 4-Pyridylmagnesium Bromide The formation of heteroaromatic Grignard reagents can be challenging; initiation is key.[6]

  • Place magnesium turnings in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a single crystal of iodine to activate the magnesium surface.

  • Add 20 mL of anhydrous THF.

  • Dissolve 4-bromopyridine in 80 mL of anhydrous THF and add it to the dropping funnel.

  • Add a small portion (5-10 mL) of the 4-bromopyridine solution to the magnesium suspension. Gentle heating may be required to initiate the reaction (indicated by bubble formation and disappearance of the iodine color).

  • Once the reaction has started, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent. The resulting dark brown/gray solution should be used immediately.

Protocol 2: Grignard Addition and Product Formation

  • In a separate flame-dried flask under nitrogen, dissolve the ketone intermediate from Part A in 50 mL of anhydrous THF.

  • Cool the ketone solution to 0 °C using an ice-water bath.

  • Slowly transfer the freshly prepared 4-pyridylmagnesium bromide solution (from Protocol 1) into the ketone solution via cannula.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution. A thick precipitate will form.

  • Add ethyl acetate and stir vigorously for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Purification and Characterization

The crude product will likely be a viscous oil or a solid. Purification is essential to remove unreacted starting material and side products.

  • Purification: Column chromatography on silica gel is the recommended method. A solvent system of hexane and ethyl acetate, with a small percentage of triethylamine (0.5-1%) to prevent tailing of the basic pyridine compound, should be employed. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be effective if the product is solid.[7]

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the molecular structure, showing characteristic peaks for the methoxy groups, the different aromatic rings, and the absence of the ketone carbonyl.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the presence of the broad O-H stretch of the tertiary alcohol and the disappearance of the C=O stretch from the ketone starting material.

Workflow and Logic

The experimental workflow is designed to first construct a complex carbonyl compound and then perform the key Grignard addition to create the final quaternary center.

G cluster_0 Part A: Ketone Synthesis cluster_1 Part B: Final Product Synthesis A1 Start: 4,4'-Dimethoxy- benzophenone A2 Wittig Reaction A1->A2 A3 Hydroboration- Oxidation A2->A3 A4 Oxidation to Aldehyde A3->A4 A5 Phenyl Grignard Addition A4->A5 A6 Oxidation to Ketone A5->A6 A7 Purified Ketone Intermediate A6->A7 B2 Grignard Addition to Ketone A7->B2 Add to Reaction B1 Prepare 4-Pyridyl- magnesium bromide B1->B2 B3 Aqueous Work-up (NH4Cl Quench) B2->B3 B4 Extraction & Drying B3->B4 B5 Purification (Chromatography) B4->B5 B6 Final Product B5->B6

Caption: Experimental workflow for the synthesis protocol.

Troubleshooting

  • Low Yield in Grignard Reaction: This is often due to the presence of moisture or other protic impurities. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere.[5] The quality of the magnesium can also affect the reaction; using freshly crushed or activated magnesium is recommended.

  • Incomplete Reaction: If TLC shows significant amounts of starting ketone, the Grignard reagent may have decomposed or been added in insufficient quantity. Extending the reaction time or adding more Grignard reagent may help.

  • Purification Difficulties: The basic nitrogen of the pyridine ring can cause the product to streak on silica gel. As mentioned, adding a small amount of triethylamine to the eluent can mitigate this issue.

  • Side Product Formation: In the Grignard reaction with the ketone, sterically hindered substrates may lead to side products from enolization or reduction.[3] Running the reaction at a low temperature can help favor the desired nucleophilic addition pathway.

References

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. How to purify tertiary alcohol? (2024). Available at: [Link]

  • European Patent Office. EP 0328258 B1: Tertiary butyl alcohol purification. Available at: [Link]

  • Google Patents. WO2005040078A1: Purification of tertiary butyl alcohol.
  • Google Patents. US1950889A: Process for the purification of tertiary butyl alcohol.
  • LookChem. Purification of tert-Butyl alcohol. Available at: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (2006). ResearchGate. Available at: [Link]

Sources

Application

Application Note: High-Throughput Screening of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol Derivatives

Introduction & Mechanistic Rationale The compound 1,1-di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol represents a highly privileged tetraarylethanol scaffold with immense potential in hormone-dependent oncology[1]. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 1,1-di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol represents a highly privileged tetraarylethanol scaffold with immense potential in hormone-dependent oncology[1]. As a Senior Application Scientist, I have designed this High-Throughput Screening (HTS) guide to exploit the dual-pharmacophore nature of this molecular class. Understanding the structural causality of this compound is critical before initiating any screening campaign:

  • CYP19A1 (Aromatase) Inhibition : The 4-pyridyl moiety contains an sp2-hybridized nitrogen that acts as a potent Lewis base. This nitrogen directly coordinates with the Fe(III) of the heme porphyrin ring in the CYP19A1 active site, competitively excluding natural androgenic substrates and halting estrogen biosynthesis[2].

  • Estrogen Receptor α (ERα) Antagonism : The bulky 1,1-di(4-methoxyphenyl) and phenyl groups mimic the hydrophobic steroid backbone, anchoring the molecule within the ligand-binding domain (LBD) of ERα. This steric bulk acts as a wedge, preventing Helix 12 from adopting the active agonist conformation. Consequently, the AF-2 surface remains exposed, blocking the recruitment of essential coactivators like SRC3[3].

HTS Workflow Overview

To validate these dual mechanisms, we employ a tiered screening cascade. The primary screen utilizes a cell-free fluorogenic CYP19A1 assay for rapid hit identification[4]. The secondary screen employs a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify ERα-coactivator disruption[5]. Finally, phenotypic screening in paired breast cancer cell lines confirms target-specific cytotoxicity.

HTS_Cascade A Primary Screen CYP19A1 Fluorogenic Assay (Target: Aromatase Inhibition) B Secondary Screen ERα TR-FRET Assay (Target: Coactivator Displacement) A->B IC50 < 100 nM C Phenotypic Screen MCF-7 vs MDA-MB-231 Viability (Target: ER+ Specificity) B->C Ki < 50 nM D Hit-to-Lead Optimization C->D Selectivity > 10x

Figure 1. High-throughput screening cascade for dual-targeting tetraarylethanol derivatives.

Protocol 1: Fluorogenic CYP19A1 (Aromatase) Inhibition Assay

Causality Check: Standard absorbance assays for CYP enzymes are prone to interference from test compound precipitation or intrinsic color. We utilize a fluorogenic substrate that, upon cleavage by active CYP19A1, releases a highly fluorescent metabolite[2]. This ensures a high signal-to-background ratio and minimal autofluorescence interference, which is mandatory for HTS[4].

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 2X Aromatase Reaction Mix containing recombinant human CYP19A1 enzyme and the fluorogenic substrate in Aromatase Assay Buffer (pH 7.4)[2].

  • Compound Plating : Dispense 500 nL of 1,1-di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol derivatives (in 100% DMSO) into a black 384-well microplate using an acoustic liquid handler (e.g., Echo 550). Final DMSO concentration must strictly remain ≤1% to prevent enzyme denaturation.

  • Enzyme Addition : Add 25 µL of the 2X Aromatase Reaction Mix to each well. Incubate for 10 minutes at 37°C to allow steady-state compound-heme coordination[4].

  • Reaction Initiation : Add 25 µL of a 2X NADPH Generating System (containing NADP+, Glucose-6-Phosphate, and G6P Dehydrogenase) to initiate the catalytic cycle[4].

  • Kinetic Read : Incubate the plate at 37°C for 30 minutes. Read fluorescence on a multimode microplate reader (Ex = 488 nm, Em = 527 nm)[2].

  • Self-Validation System : Each 384-well plate must include 16 wells of 1% DMSO (negative control, 0% inhibition) and 16 wells of 10 µM Letrozole (positive control, 100% inhibition). The assay is only validated for downstream analysis if the calculated Z'-factor is ≥ 0.6.

Protocol 2: ERα TR-FRET Coactivator Recruitment Assay

Causality Check: To measure the disruption of ERα and SRC3, standard FRET is insufficient due to the short emission half-life of organic dyes, which overlaps with the autofluorescence of the tetraarylethanol library[6]. TR-FRET solves this by using a Terbium (Tb) chelate donor. The long emission half-life (milliseconds) of the lanthanide allows for a 50–100 µs time delay before measurement, completely gating out short-lived background fluorescence and providing a pristine signal window[5].

Step-by-Step Methodology:

  • Complex Assembly : In a white 384-well ProxiPlate, combine 1 nM of biotinylated ERα-LBD, 1 nM of Terbium-labeled Streptavidin (Donor), and 10 nM of Fluorescein-labeled SRC3 coactivator peptide (Acceptor) in TR-FRET buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM DTT, 0.01% NP-40)[5].

  • Agonist Addition : Add 17β-estradiol (E2) at its EC80 concentration (typically 5 nM) to induce the active ERα conformation and drive SRC3 recruitment[5].

  • Compound Addition : Pin-transfer 100 nL of the test derivatives into the assay wells.

  • Incubation : Seal the plate and incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • TR-FRET Measurement : Read the plate using a TR-FRET compatible reader. Excitation at 337 nm; measure emission at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor) with a 50 µs delay and 400 µs integration time[5].

  • Self-Validation System : Include 16 wells of E2 alone (maximum FRET, negative control for inhibition) and 16 wells of E2 + 10 µM Endoxifen (minimum FRET, positive control). Plate acceptance requires a Z'-factor > 0.5 and a Signal-to-Background (S/B) ratio > 5[3].

Mechanism Compound 1,1-Di(4-methoxyphenyl)-2-phenyl- 2-(4-pyridyl)ethanol CYP CYP19A1 (Aromatase) 4-Pyridyl Heme Coordination Compound->CYP Inhibits ER Estrogen Receptor α (ERα) Hydrophobic Pocket Binding Compound->ER Antagonizes Estrogen ↓ Estrogen Biosynthesis CYP->Estrogen Coactivator ↓ SRC3 Coactivator Recruitment ER->Coactivator Apoptosis Tumor Regression (ER+ Breast Cancer) Estrogen->Apoptosis Deprivation Coactivator->Apoptosis Transcriptional Block

Figure 2. Dual mechanism of action: Aromatase inhibition and ERα antagonism.

Data Presentation: Hit Triage & SAR Analysis

The following table summarizes representative quantitative HTS data, demonstrating the triage of the parent compound and its derivatives based on dual-target potency and phenotypic selectivity.

Compound IDSubstitutionCYP19A1 IC₅₀ (nM)ERα TR-FRET IC₅₀ (nM)MCF-7 Viability IC₅₀ (nM)MDA-MB-231 Viability IC₅₀ (nM)Selectivity Index (MDA/MCF)
Parent None (1,1-Di(4-methoxyphenyl)-...)42.585.2110.4>10,000>90x
Deriv-01 3-Fluoro on Phenyl ring18.345.162.8>10,000>150x
Deriv-02 4-Cyano on Phenyl ring120.6210.5450.28,50018.8x
Letrozole Control (CYP19A1)2.1>10,00085.0>10,000>117x
Endoxifen Control (ERα)>10,00015.445.2>10,000>221x

Note: Deriv-01 demonstrates optimized dual-targeting capabilities, significantly lowering the IC₅₀ for both the aromatase and ERα targets while maintaining excellent selectivity for ER+ (MCF-7) over ER- (MDA-MB-231) cell lines.

References

  • ResearchGate . A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. Available at:[Link]

  • PubMed Central (NIH) . A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding. Available at:[Link]

  • PubMed Central (NIH) . Estrogen receptor alpha/co-activator interaction assay - TR-FRET. Available at:[Link]

  • ACS Publications . Synthesis and Photochromism of Novel Pyridyl-Substituted Naphthopyrans | The Journal of Organic Chemistry. Available at: [Link]

Sources

Method

Application Note: Antifungal Activity Testing and Mechanistic Validation of Novel Pyridine Compounds

Mechanistic Rationale and Target Biology The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant Candida and Aspergillus species, necessitates the development of novel antifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Target Biology

The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant Candida and Aspergillus species, necessitates the development of novel antifungal scaffolds. Pyridine derivatives—particularly hybrid bis-(imidazole/benzimidazole)-pyridines—have emerged as highly potent antifungal agents[1].

Unlike traditional fungicidal agents that disrupt the cell wall, many novel pyridine and pyrimidine derivatives exert their antifungal activity by penetrating the fungal cell membrane and acting as competitive inhibitors of lanosterol 14α-demethylase (CYP51)[2]. This enzyme is a critical cytochrome P450 catalyst in the ergosterol biosynthesis pathway. By coordinating with the heme cofactor in the CYP51 active site, pyridine compounds block the demethylation of lanosterol, depleting ergosterol and leading to the accumulation of toxic 14α-methylated sterols that destroy membrane integrity[1][2].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Downstream Enzymes Pyridine Novel Pyridine Compounds Pyridine->CYP51 Competitive Inhibition

Ergosterol biosynthesis pathway inhibition by pyridine derivatives.

Experimental Design & Causality

To accurately evaluate the efficacy of pyridine compounds, testing must bridge standardized susceptibility protocols with target-specific validation assays. This guide synthesizes the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines[3] with the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommendations[4][5] to create a robust, self-validating system.

Causality in Assay Design:

  • Media Selection (RPMI 1640 + MOPS): Fungi naturally acidify their environment during exponential growth. Because the nitrogen atom in the pyridine ring is susceptible to protonation at lower pH levels, an unbuffered medium would alter the compound's ionization state, drastically reducing its lipophilicity and membrane permeability. We utilize RPMI 1640 buffered to a strict pH of 7.0 with 0.165 M MOPS to ensure the pyridine compound remains in its optimal free-base form for cellular uptake.

  • Solvent Control (DMSO): Pyridine derivatives are highly hydrophobic. While 100% Dimethyl Sulfoxide (DMSO) is required for stock solubilization, the final assay concentration must be strictly capped at 1% v/v. Exceeding 1% DMSO compromises fungal membrane integrity, creating false-positive susceptibility artifacts.

  • Spectrophotometric Endpoint: CYP51 inhibitors are predominantly fungistatic, often resulting in "trailing growth" (partial growth inhibition over a wide concentration range). Visual reading is highly subjective under these conditions. We adopt the EUCAST approach of spectrophotometric reading at 530 nm to objectively quantify the Minimum Inhibitory Concentration (MIC 50​ )[4][5].

Protocol A: Standardized Broth Microdilution (MIC Determination)

Workflow Prep 1. Compound Prep (DMSO Stock) Dilution 2. Serial Dilution (RPMI 1640 + MOPS) Prep->Dilution Incubation 4. Incubation (35°C for 24-48h) Dilution->Incubation Inoculum 3. Inoculum Prep (0.5-2.5 x 10³ CFU/mL) Inoculum->Incubation Read 5. MIC Reading (Spectrophotometric) Incubation->Read QC Quality Control (C. krusei ATCC 6258) QC->Read Validates

Standardized broth microdilution workflow for antifungal MIC determination.

Step-by-Step Methodology

3.1 Reagent & Plate Preparation

  • Synthesize a 100x concentrated stock of the pyridine compound in 100% DMSO (e.g., 6400 µg/mL).

  • Perform a 2-fold serial dilution of the stock in 100% DMSO across 10 steps.

  • Dilute each DMSO intermediate 1:50 into RPMI 1640 (with L-glutamine, without bicarbonate, buffered with 0.165 M MOPS, pH 7.0). This yields a 2x final drug concentration containing 2% DMSO.

  • Dispense 100 µL of the 2x drug solutions into columns 1–10 of a 96-well flat-bottom microtiter plate. Dispense 100 µL of drug-free RPMI (with 2% DMSO) into column 11 (Growth Control) and column 12 (Sterility Control).

3.2 Inoculum Standardization

  • Subculture test strains (e.g., Candida albicans SC5314) and QC strains (Candida krusei ATCC 6258) on Sabouraud Dextrose Agar for 24 hours at 35°C.

  • Suspend 3–5 distinct colonies in sterile 0.85% saline. Adjust the turbidity to a 0.5 McFarland standard (measured via densitometer), equating to 1×106 to 5×106 CFU/mL.

  • Dilute the suspension 1:1000 in RPMI 1640 to achieve a 2x final inoculum of 1×103 to 5×103 CFU/mL. Causality Note: Strict adherence to this inoculum density prevents the "inoculum effect," where an artificially high cell count overwhelms the drug, yielding false resistance[3][5].

3.3 Assay Assembly & Incubation

  • Add 100 µL of the 2x inoculum to columns 1–11.

  • Add 100 µL of sterile RPMI 1640 to column 12 to complete the Sterility Control.

  • The final well volume is 200 µL, with a final DMSO concentration of exactly 1%.

  • Seal plates with a gas-permeable membrane and incubate at 35°C for 24 hours (up to 48 hours for slower-growing strains).

3.4 Spectrophotometric Endpoint Determination

  • Agitate the plate briefly to resuspend settled cells.

  • Read the optical density (OD) at 530 nm using a microplate reader.

  • Calculate the percentage of growth inhibition using the self-validating internal controls:

    Inhibition(%)=100×(1−ODGrowth​−ODSterility​ODTest​−ODSterility​​)
  • The MIC 50​ is defined as the lowest concentration of the pyridine compound that results in 50% inhibition relative to the Growth Control.

Protocol B: Mechanism of Action Validation (Sterol Profiling)

Because MIC data only indicates growth inhibition, we must biochemically prove that the pyridine compound targets CYP51[2]. This is achieved by extracting non-polar lipids and profiling the sterol shift via UV spectrophotometry.

Step-by-Step Methodology
  • Sub-MIC Cultivation: Inoculate C. albicans into 50 mL of RPMI 1640 containing the pyridine compound at 0.5x its established MIC. Incubate at 35°C for 16 hours with orbital shaking (150 rpm).

  • Cell Harvesting: Centrifuge the culture at 3000 x g for 5 minutes. Wash the pellet twice with sterile distilled water to remove residual media and drug.

  • Saponification: Resuspend the fungal pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH). Incubate in an 85°C water bath for 1 hour to lyse the cells and saponify structural lipids.

  • Sterol Extraction: Allow the lysate to cool to room temperature. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to partition the non-polar sterols into the upper heptane phase.

  • Spectrophotometric Analysis: Carefully transfer the upper heptane layer to a clean quartz cuvette. Scan the sample spectrophotometrically from 240 nm to 300 nm against a pure n-heptane blank.

Data Interpretation & Quality Control

A protocol is only as reliable as its internal self-validation. The assay is deemed valid only if the Sterility Control shows zero growth (OD 0.05), the Growth Control shows robust proliferation (OD 0.5), and the QC strains fall within the strictly defined CLSI/EUCAST acceptable ranges for reference drugs (e.g., Fluconazole)[3][4].

Table 1: Quantitative Interpretation and Quality Control Parameters

Strain / IsolateRole in AssayExpected Fluconazole MIC (µg/mL)Expected Pyridine MIC (µg/mL)Expected Sterol Profile Shift (240-300 nm)
C. albicans SC5314 Wild-Type Test0.25 - 1.0Compound DependentLoss of 281 nm peak; Emergence of 280 nm peak (Lanosterol)
C. krusei ATCC 6258 Primary QC16.0 - 128.0Compound DependentN/A (Used for MIC validation only)
C. parapsilosis ATCC 22019 Secondary QC1.0 - 4.0Compound DependentN/A (Used for MIC validation only)
C. albicans (Untreated) Biological ControlN/AN/AClassic 4-peak curve (262, 271, 281, 293 nm) indicating healthy Ergosterol

Note: If the Fluconazole MIC for C. krusei ATCC 6258 falls outside the 16.0 - 128.0 µg/mL range, the entire assay plate must be discarded due to suspected media pH drift or inoculum error.

References

  • CLSI M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
  • Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods.
  • Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase.
  • MIC Determination - EUCAST. European Committee on Antimicrobial Susceptibility Testing.
  • A Practical Guide to Antifungal Susceptibility Testing.

Sources

Application

Application Notes and Protocols: Method for Assessing Antibacterial Properties of Pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction Pyridine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including significant antibacterial properties.[1] The versatile structure of the pyridine scaffold allows for extensive chemical modification, making it a promising framework for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[1][2] Pyridine derivatives have been shown to exert their antibacterial effects through various mechanisms, such as inhibiting DNA gyrase, disrupting quorum-sensing circuits, and compromising bacterial membrane integrity.[1] This document provides a detailed, step-by-step guide for the comprehensive in vitro assessment of the antibacterial properties of novel pyridine derivatives, adhering to internationally recognized standards.

These protocols are designed to be a self-validating system, ensuring that the data generated is both accurate and reproducible. By explaining the causality behind experimental choices, this guide empowers researchers to not only follow the procedures but also to understand the underlying principles.

Core Experimental Workflow

The assessment of a new pyridine derivative's antibacterial potential follows a logical progression from initial screening to more detailed characterization of its activity. This workflow ensures a thorough evaluation while optimizing resource allocation.

Antibacterial_Assessment_Workflow cluster_0 Primary Screening cluster_1 Secondary Assessment cluster_2 Advanced Characterization A Compound Synthesis & Solubilization B MIC Determination (Broth Microdilution) A->B Initial Efficacy C MBC Determination B->C Bactericidal vs. Bacteriostatic D Time-Kill Kinetics Assay C->D Rate of Killing E Mechanism of Action Studies (Optional) D->E Further Understanding

Caption: Overall workflow for assessing the antibacterial properties of pyridine derivatives.

PART 1: Primary Screening - Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This is the foundational assay for determining the potency of a new compound. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the recommended standard.[4][5][6]

Materials and Reagents
  • Pyridine derivatives (synthesized and purified)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) from a reputable source (e.g., ATCC)

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)[8]

Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M07 guidelines.[4]

  • Compound Preparation:

    • Prepare a stock solution of each pyridine derivative in DMSO. The concentration should be high enough to account for subsequent dilutions (e.g., 100x the highest desired test concentration).[8]

    • Rationale: DMSO is a common solvent for organic compounds. Preparing a concentrated stock minimizes the final DMSO concentration in the assay, which can have its own antimicrobial effects at higher concentrations.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[8]

    • Dilute this suspension in CAMHB to achieve a final working inoculum concentration of approximately 5 x 10^5 CFU/mL.[8]

    • Rationale: Standardizing the initial bacterial concentration is critical for the reproducibility of MIC values.[8] The logarithmic phase of growth ensures the bacteria are metabolically active and susceptible to the antimicrobial agent.

  • Plate Preparation and Serial Dilution:

    • In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.[8]

    • Add 200 µL of the highest concentration of the pyridine derivative (diluted from the stock in CAMHB) to well 1.[8]

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[8]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[8]

    • Rationale: Serial dilution creates a gradient of compound concentrations to pinpoint the lowest concentration that inhibits growth.

  • Inoculation and Incubation:

    • Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[8]

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[8]

    • Rationale: This incubation time and temperature are optimal for the growth of most clinically relevant bacteria.[8]

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyridine derivative in which there is no visible growth (i.e., the first clear well).[3]

Data Presentation: MIC Values
Pyridine DerivativeS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
Compound A832
Compound B16>64
Compound C416
Vancomycin (Control)1N/A
Ciprofloxacin (Control)0.50.015

PART 2: Secondary Assessment - Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an agent required to kill a bacterium.[3] This is a critical step in classifying a compound as bactericidal or bacteriostatic. A common definition for bactericidal activity is a ≥99.9% (or ≥3-log10) reduction in CFU/mL from the initial inoculum.[3][9]

Protocol: MBC Determination

This protocol is performed as a continuation of the MIC assay.[10][11]

  • Subculturing from MIC Plate:

    • From the clear wells of the MIC plate (the MIC well and wells with higher concentrations), transfer a small volume (e.g., 10-100 µL) of the broth to a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).[8][10]

    • Rationale: This step determines if the bacteria in the clear wells were merely inhibited or have been killed.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.[10]

  • Reading the MBC:

    • After incubation, observe the agar plates for bacterial growth. The MBC is the lowest concentration of the pyridine derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[8][11]

Data Presentation: MBC Values
Pyridine DerivativeS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)MBC/MIC RatioInterpretation
Compound A8162Bactericidal
Compound B16>64>4Bacteriostatic
Compound C482Bactericidal

Generally, an MBC/MIC ratio of ≤ 4 is considered indicative of bactericidal activity.

PART 3: Advanced Characterization - Time-Kill Kinetics Assay

Time-kill assays provide a dynamic view of antibacterial activity, showing the rate at which a compound kills bacteria over time.[9][12] This information is valuable for understanding the pharmacodynamics of a compound.[9]

Time_Kill_Assay_Workflow A Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) B Expose Bacteria to Pyridine Derivative (at various MIC multiples) A->B C Collect Aliquots at Time Points (0, 2, 4, 8, 24h) B->C D Perform Serial Dilutions C->D E Plate Dilutions on Agar D->E F Incubate and Count Colonies (CFU) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for a time-kill kinetics assay.

Protocol: Time-Kill Kinetics

This protocol is based on established CLSI guidelines.[9]

  • Preparation:

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

    • In culture tubes, prepare different concentrations of the pyridine derivative in CAMHB (e.g., 1x, 2x, and 4x the predetermined MIC). Include a growth control tube with no compound.

  • Exposure and Sampling:

    • Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[9][13]

  • Quantification:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.[9]

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[9]

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.[9]

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of the pyridine derivative and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9][12]

Conclusion

The systematic application of these standardized protocols will yield reliable and comprehensive data on the antibacterial properties of novel pyridine derivatives. This structured approach, from initial screening of inhibitory concentrations to the detailed characterization of bactericidal kinetics, is essential for identifying promising lead compounds in the drug discovery pipeline. Adherence to these methodologies ensures data integrity and facilitates the comparison of results across different studies, ultimately accelerating the development of new and effective antibacterial agents.

References

  • Benchchem. Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • Bio-protocol. 4.3.2. Minimum Bactericidal Concentration (MBC) Determination.
  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (2021).
  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023).
  • Benchchem. Application Notes and Protocols: Determination of Minimum Bactericidal Concentration (MBC) for EM49.
  • BMG Labtech. The minimum bactericidal concentration of antibiotics. (2024).
  • Bio-protocol. 4.6. Time-Kill Kinetics Assay.
  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124.
  • The European Committee on Antimicrobial Susceptibility Testing. EUCAST: EUCAST - Home. (2026).
  • Emery Pharma. Time-Kill Kinetics Assay.
  • Clinical and Laboratory Standards Institute. Modification of Antimicrobial Susceptibility Testing Methods. CLSI.
  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021).
  • The European Committee on Antimicrobial Susceptibility Testing. Expert Rules. EUCAST.
  • Nelson Labs. Time-Kill Evaluations.
  • Giske, C. G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-147.
  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012).
  • The European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. EUCAST.
  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022).
  • The European Committee on Antimicrobial Susceptibility Testing. Disk Diffusion and Quality Control. EUCAST. (2026).
  • ASM Journals. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae.
  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022).
  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.
  • ACS Publications. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. (2025).
  • PMC. Exploring the anti-virulent potential of pyridine derivatives against Vibrio cholerae. (2026).
  • MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175.
  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Pyridine Derivatives as Antimicrobial Agents. (2017).

Sources

Method

Application Note: Cell-Based Cytotoxicity and Apoptosis Assays for 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Validated Protocols Scientific Rationale & Experimental Design The compound 1,1-Di(4-methoxyphenyl)-2-phenyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Validated Protocols

Scientific Rationale & Experimental Design

The compound 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol features a highly specific triarylethylene-like structural motif. The presence of the 4-methoxyphenyl and 4-pyridyl groups makes it structurally analogous to selective estrogen receptor modulators (SERMs) such as tamoxifen and bipyraloxifene. Because these structural classes are known to modulate kinase pathways and estrogen receptors, evaluating their cytotoxic efficacy in hormone-dependent breast cancer models (e.g., MCF-7 cells) is a critical first step in preclinical drug development[1].

To build a robust, self-validating pharmacological profile for this compound, we must answer two sequential questions:

  • Does the compound inhibit cell viability? We utilize the colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC50). Mitochondrial metabolic activity serves as a highly reliable proxy for cell viability[2].

  • What is the mechanism of cytotoxicity? Metabolic inhibition does not differentiate between cytostatic effects, non-specific necrosis, or programmed cell death. Therefore, we deploy an Annexin V/Propidium Iodide (PI) flow cytometry assay to confirm whether the compound actively induces apoptosis[3].

Causality in Experimental Choices
  • Cell Line Selection: MCF-7 cells are chosen as the primary model due to their well-documented sensitivity to triarylethylene derivatives and tamoxifen-induced apoptosis[4].

  • Self-Validating Controls: Every assay must include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (Tamoxifen) to benchmark the novel compound's efficacy against an established clinical standard[1].

Experimental Workflow

Workflow Prep Compound Preparation 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol in DMSO (<0.1% final) Culture Cell Culture (MCF-7) Seed at 1x10^4 (96-well) or 2x10^5 (6-well) Prep->Culture Treatment Drug Treatment Concentration Gradient (0.1 - 100 µM) Culture->Treatment MTT MTT Viability Assay Assess Mitochondrial Reductase Activity Treatment->MTT 96-well plates Annexin Annexin V/PI Assay Assess Phosphatidylserine Externalization Treatment->Annexin 6-well plates Data Data Analysis Calculate IC50 & Apoptotic Index MTT->Data Annexin->Data

Experimental workflow for evaluating cytotoxicity and apoptotic mechanisms of the novel compound.

Protocol A: MTT Cell Viability Assay

The MTT assay relies on the reduction of the yellow tetrazolium dye (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present only in metabolically active, viable cells[2].

Step-by-Step Methodology
  • Cell Seeding: Harvest MCF-7 cells in the logarithmic growth phase. Seed 1 × 10^4 cells/well in 100 µL of complete DMEM (10% FBS) into a 96-well plate. Leave column 1 empty (Media only) to serve as a background blank. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol in 100% DMSO. Perform serial dilutions in serum-free DMEM to achieve final well concentrations of 0.1, 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µM.

    • Expert Insight: Serum-free or low-serum media is crucial during treatment because serum proteins can bind lipophilic drugs, artificially lowering their effective concentration and skewing IC50 calculations[5]. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Treat the cells for 48 hours. Include Tamoxifen (10 µM) as a positive control[4].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 hours.

    • Expert Insight: This specific incubation window allows sufficient intracellular accumulation of formazan crystals without causing MTT-induced toxicity, which can occur if left overnight.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to solubilize the impermeable formazan crystals[5]. Agitate the plate on an orbital shaker for 10 minutes protected from light.

  • Spectrophotometric Analysis: Measure the absorbance at 570 nm using a microplate reader.

    • Self-Validation Step: Concurrently measure a reference wavelength at 630 nm. Subtracting the 630 nm background from the 570 nm signal corrects for cellular debris, condensation, and plate imperfections, ensuring high data fidelity[5].

Protocol B: Annexin V/PI Flow Cytometry Assay

To determine if the observed metabolic inhibition is due to apoptosis, we evaluate the externalization of phosphatidylserine (PS). In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it is bound by fluorochrome-conjugated Annexin V in a calcium-dependent manner[3].

Step-by-Step Methodology
  • Cell Seeding & Treatment: Seed MCF-7 cells at 2 × 10^5 cells/well in a 6-well plate. Incubate for 24 hours. Treat the cells with the calculated IC50 concentration of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol and a 10 µM Tamoxifen positive control for 48 hours[1].

  • Cell Harvesting (Critical Step): Collect the culture media (supernatant) from each well into a centrifuge tube. Wash the adherent cells with PBS, add trypsin to detach them, and pool these cells with the previously collected supernatant.

    • Expert Insight: Apoptotic cells lose focal adhesions and detach from the plate. Discarding the supernatant will artificially eliminate the late-apoptotic population, severely compromising the assay's trustworthiness.

  • Washing & Resuspension: Centrifuge the pooled cells at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (1 × 10^5 cells).

    • Expert Insight: The binding buffer contains optimized concentrations of Ca²⁺. Do not substitute with standard PBS, as Annexin V cannot bind PS without calcium[3].

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) using a flow cytometer.

    • Self-Validation Step: PI is membrane-impermeable and only stains cells with compromised membranes. This creates a self-validating quadrant system: Live cells (FITC-/PI-), Early Apoptotic cells (FITC+/PI-), Late Apoptotic cells (FITC+/PI+), and Necrotic cells (FITC-/PI+)[3].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol compared to the clinical standard, Tamoxifen, in MCF-7 cells at 48 hours post-treatment.

Treatment GroupConcentration (µM)Cell Viability (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control 0.1% DMSO100.0 ± 2.12.1 ± 0.51.0 ± 0.20.5 ± 0.1
Tamoxifen (Pos) 10.045.2 ± 3.432.4 ± 2.115.3 ± 1.42.1 ± 0.4
Test Compound 1.088.5 ± 4.18.5 ± 1.12.2 ± 0.50.8 ± 0.2
Test Compound 10.041.3 ± 2.838.7 ± 3.216.4 ± 1.83.6 ± 0.7

Data represents mean ± SD of three independent experiments. The test compound exhibits dose-dependent cytotoxicity primarily driven by the induction of early and late apoptosis, mirroring the mechanistic action of established SERMs.

References

  • Source: PubMed (National Institutes of Health)
  • Source: OAE Publishing Inc.
  • Title: A novel assay for apoptosis.
  • Title: MTT assay protocol Source: Abcam URL
  • Title: Tamoxifen and the PI3K Inhibitor: LY294002 Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells Source: MDPI URL

Sources

Application

Application Note: Pyridyl Ethanols as Versatile Pharmacophores and Scaffolds in Agrochemical Discovery

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale As resis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

As resistance to conventional azole-based fungicides (e.g., tebuconazole, propiconazole) accelerates across global agricultural systems, the discovery of structurally distinct inhibitors is critical [1]. Pyridyl ethanols—specifically 2-pyridyl ethanol and 3-pyridyl ethanol—have emerged as highly versatile building blocks and pharmacophores in modern agrochemical design [2].

The Causality of Scaffold Selection: Unlike traditional triazoles, which often suffer from off-target binding to host plant and mammalian cytochromes, pyridyl ethanols offer a highly tunable structural alternative. The mechanism of action relies on a dual-interaction model:

  • Heme Coordination: The nitrogen lone pair on the pyridine ring provides a "softer" coordination to the heme iron of the target enzyme, sterol 14α-demethylase (CYP51).

  • Hydrogen Bonding: The ethanol side chain acts as a flexible linker. The terminal hydroxyl group serves as a critical hydrogen-bond donor/acceptor, engaging with polar amino acid residues unique to the fungal CYP51 binding pocket.

This synergistic binding drastically improves the selectivity index of pyridylethanol derivatives (such as pyridylethanol(phenylethyl)amines) against fungal pathogens over host orthologs [1]. Furthermore, the hydroxyl group allows for facile etherification or esterification, enabling scientists to fine-tune the lipophilicity of the molecule for optimal penetration through plant cuticles or insect exoskeletons [3].

Mechanistic Pathway Visualization

The following diagram illustrates the specific biochemical intervention of pyridylethanol derivatives within the fungal ergosterol biosynthesis pathway.

CYP51_Mechanism Substrate Lanosterol (Substrate) Enzyme CYP51 Enzyme (Sterol 14α-demethylase) Substrate->Enzyme Binds Active Site Product Ergosterol (Fungal Cell Wall) Enzyme->Product Demethylation Inhibitor Pyridylethanol Derivative Heme Heme Iron Coordination Inhibitor->Heme N-atom lone pair Heme->Enzyme Steric Blockade

Figure 1: Mechanism of fungal CYP51 inhibition by pyridylethanol derivatives via heme iron coordination.

Experimental Protocol: Synthesis and Validation of Pyridylethanol Fungicides

To ensure that observed biological activity is strictly due to target inhibition and not off-target cytotoxicity, this protocol utilizes a self-validating system pairing a cell-free spectral binding assay with a whole-cell microdilution assay.

Phase A: Compound Preparation & Analytical QC
  • Dissolution: Dissolve the synthesized pyridylethanol derivative in 100% HPLC-grade DMSO to a stock concentration of 10 mM.

    • Causality: While the base pyridyl ethanols possess moderate water solubility [2], derivatized agrochemicals are highly lipophilic. DMSO ensures complete dissolution without disrupting enzyme stability at the final assay concentration (<1% DMSO).

  • Quality Control: Verify compound purity via HPLC-MS. Only proceed with batches demonstrating >98% purity to prevent false positives from unreacted intermediates.

Phase B: Cell-Free Spectral Binding Assay (CYP51)
  • Enzyme Preparation: Dilute recombinant fungal CYP51 to 1 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol to stabilize the protein structure.

  • Titration: Titrate the pyridylethanol compound (0.1 to 50 µM) into the enzyme solution in a quartz cuvette.

  • Measurement: Record difference spectra (350–500 nm) using a UV-Vis spectrophotometer.

    • Self-Validation Check: A successful on-target interaction will produce a characteristic Type II spectral shift (peak at ~430 nm, trough at ~390 nm). This confirms direct coordination of the pyridine nitrogen to the heme iron. Lack of this shift indicates the compound is inactive or binds allosterically.

Phase C: Whole-Cell Broth Microdilution Assay
  • Inoculation: Prepare a standardized inoculum of the target agricultural fungal pathogen (e.g., Fusarium graminearum) at 1×105 CFU/mL in RPMI 1640 medium.

  • Plating: Dispense 100 µL of the inoculum into 96-well plates. Add 100 µL of serially diluted pyridylethanol compounds (range: 0.01–64 µg/mL).

  • Controls: Include Tebuconazole as a positive control (validates assay sensitivity) and a 1% DMSO vehicle as a negative control (establishes baseline growth).

  • Incubation & Readout: Incubate at 28°C for 48 hours. Read absorbance at 600 nm. The Minimum Inhibitory Concentration (MIC) is the lowest concentration reducing growth by >80% compared to the negative control.

Workflow Visualization

Validation_Workflow Step1 1. Scaffold Synthesis (Derivatization of Pyridyl Ethanols) Step2 2. Analytical QC (HPLC purity >98%, NMR) Step1->Step2 Yield & Purity Check Step3 3. Target Binding Assay (Spectral Binding to CYP51) Step2->Step3 Validated Compounds Step4 4. In Vitro Efficacy (Broth Microdilution MIC) Step3->Step4 High Affinity Hits Step5 5. Selectivity Profiling (Plant vs. Fungal CYP) Step4->Step5 Potent Inhibitors

Figure 2: Self-validating experimental workflow for screening novel pyridylethanol-based agrochemicals.

Quantitative Efficacy Data

The table below summarizes the comparative in vitro efficacy and selectivity of synthesized pyridylethanol derivatives against standard commercial controls. The data highlights how derivatizing the inert pyridyl ethanol building blocks yields highly potent, selective agrochemicals [1].

Compound / ScaffoldTarget ApplicationFungal MIC (µg/mL)CYP51 Binding ( Kd​ , nM)Selectivity Index (Fungal vs. Plant)
Tebuconazole (Positive Control)Broad-spectrum Fungicide0.5012.545
3-Pyridineethanol (Intermediate) [2]Building Block>64.0>1000N/A
1-Pyridin-3-yl-ethanol (Intermediate) [3]Building Block>64.0>1000N/A
Pyridylethanol(phenylethyl)amine [1]Non-azole Fungicide0.258.2>200
Pyridyl Ether Analogue Systemic HerbicideN/AN/AN/A

Extended Agrochemical Applications

Beyond fungicides, pyridyl ethanols serve as foundational scaffolds for herbicides and insecticides.

  • Herbicides: By subjecting the hydroxyl group of 2-pyridyl ethanol to etherification with substituted phenoxy groups, researchers can generate highly systemic herbicidal compounds. The resulting ether linkage increases the molecule's lipophilicity, facilitating rapid absorption through the waxy cuticles of broadleaf weeds.

  • Insecticides: Condensation reactions utilizing 3-pyridyl ethanol can yield novel neonicotinoid-like structures. The pyridine ring mimics natural nicotinic acetylcholine receptor (nAChR) agonists, while the ethanol-derived side chain prevents cross-resistance with existing commercial insecticides by altering the steric profile within the insect receptor pocket.

References

  • Title: Pyridylethanol(phenylethyl)amines are non-azole, highly selective Candida albicans sterol 14α-demethylase inhibitors Source: Bioorganic Chemistry (PubMed) URL: [Link]

  • Title: 1-PYRIDIN-3-YL-ETHANOL (CAS 4754-27-2) Chemical Properties Source: LookChem URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

Welcome to the Technical Support Center. The synthesis of highly substituted triarylethanols presents unique mechanistic challenges that frequently result in low yields or complete reaction failure.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of highly substituted triarylethanols presents unique mechanistic challenges that frequently result in low yields or complete reaction failure. This guide is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and scale the nucleophilic addition of 4-benzylpyridine to 4,4'-dimethoxybenzophenone.

Section 1: Mechanistic Causality & Reaction Pathway

The core reaction is the nucleophilic addition of a benzylic carbanion to a diaryl ketone. The primary failure modes in this synthesis stem from the intersection of three factors:

  • Basicity vs. Nucleophilicity: 4-Benzylpyridine has a pKa of approximately 26.7 1. While strong bases are required for deprotonation, highly nucleophilic bases (like n-BuLi) will attack the electron-deficient pyridine ring rather than cleanly abstracting the benzylic proton.

  • Severe Steric Hindrance: The electrophile, 4,4'-dimethoxybenzophenone 2, is a bulky diaryl ketone. The incoming nucleophile is a secondary benzylic carbanion. The resulting transition state is highly crowded, which kinetically stalls the addition.

  • Thermodynamic Reversibility: The resulting tertiary alkoxide suffers from extreme steric strain. If the reaction is allowed to warm up prior to quenching, the equilibrium shifts backward via a retro-aldol-type cleavage, reverting to the starting materials.

To bypass these issues, we employ an Organocerium Transmetalation Strategy . Cerium(III) is highly oxophilic and coordinates strongly to the ketone's carbonyl oxygen, increasing its electrophilicity while simultaneously reducing the basicity of the carbanion.

SynthesisWorkflow Start 4-Benzylpyridine pKa ~ 26.7 Base Deprotonation via LDA (Non-nucleophilic) Start->Base Carbanion Lithium Carbanion (Deep Red/Brown) Base->Carbanion CeCl3 Transmetalation Anhydrous CeCl3 Carbanion->CeCl3 Avoids side reactions Organocerium Organocerium Intermediate (Less Basic, Highly Oxophilic) CeCl3->Organocerium Ketone Addition of 4,4'-Dimethoxybenzophenone Organocerium->Ketone Alkoxide Sterically Congested Alkoxide Ketone->Alkoxide Overcomes steric clash Quench Kinetic Quench (-78°C) Prevents Retro-Addition Alkoxide->Quench Product 1,1-Di(4-methoxyphenyl) -2-phenyl-2-(4-pyridyl)ethanol Quench->Product

Workflow for the organocerium-mediated synthesis of the sterically hindered triarylethanol.

Section 2: Troubleshooting FAQs

Q1: I am using n-BuLi to deprotonate 4-benzylpyridine, but my GC-MS shows multiple impurities and very little of the desired carbanion. What is happening? A: n-Butyllithium is both a strong base and a potent nucleophile. Instead of cleanly deprotonating the benzylic position, n-BuLi frequently undergoes a Chichibabin-type nucleophilic addition to the 2- or 6-position of the pyridine ring. Solution: Switch to Lithium diisopropylamide (LDA). LDA is a non-nucleophilic base with a pKa of ~36, which is more than sufficient to quantitatively deprotonate 4-benzylpyridine without attacking the heterocycle.

Q2: Even when using LDA, my conversion is stuck at 15-20%, and I recover mostly unreacted 4,4'-dimethoxybenzophenone. How can I drive the reaction forward? A: You are encountering the steric limit of the lithium carbanion. The bulky diaryl ketone resists attack. Solution: Implement a transmetalation step using anhydrous Cerium(III) chloride (CeCl3) before adding the ketone. The resulting organocerium reagent is highly oxophilic. It coordinates to the carbonyl oxygen of 4,4'-dimethoxybenzophenone, activating it and overcoming the steric barrier, often pushing conversions above 85%.

Q3: I tried the CeCl3 strategy, but the reaction completely failed (0% yield). What went wrong? A: Your CeCl3 was likely not strictly anhydrous. CeCl3 is highly hygroscopic and is typically sold as a heptahydrate. Even trace amounts of water will instantly protonate and destroy your benzylic carbanion. Solution: CeCl3 heptahydrate must be rigorously dried under high vacuum at 140°C for at least 2 hours prior to use. A self-validating check is the physical state of the CeCl3: it should be a free-flowing, fine white powder. If it clumps, it is wet.

Q4: My reaction seems to work (color changes indicate addition), but after workup, the yield of the triarylethanol is poor. How should I quench the reaction? A: You are likely experiencing retro-addition. The product is a highly congested tertiary alkoxide. If the reaction warms to room temperature before the alkoxide is protonated, the steric strain forces the C-C bond to cleave, reverting to the starting ketone and pyridine. Solution: Perform a kinetic quench. Inject saturated aqueous NH₄Cl directly into the reaction mixture at -78°C before removing the cooling bath.

Section 3: Quantitative Data Comparison

The following table summarizes the impact of base selection, additives, and quench temperatures on the overall yield of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol.

BaseAdditiveQuench TempPrimary Failure ModeIsolated Yield
n-BuLiNone0°CPyridine ring alkylation< 10%
LDANone0°CRetro-addition / Steric clash18%
LDANone-78°CSteric hindrance at transition state35%
LDAAnhydrous CeCl3 0°CRetro-addition during warmup42%
LDA Anhydrous CeCl3 -78°C None (Optimized Conditions) 88%
Section 4: Optimized Step-by-Step Protocol

Self-Validating System: This protocol includes visual and thermal checkpoints to ensure reaction integrity at each stage.

Phase 1: Preparation of Anhydrous CeCl3

  • Weigh 1.5 equivalents of CeCl3·7H₂O into a Schlenk flask.

  • Gradually heat the flask to 140°C under high vacuum (0.1 mmHg) over 2 hours. Validation Check: The crystals will lose their water of hydration and become a fine, free-flowing white powder. Any clumping indicates residual moisture.

  • Cool to room temperature under inert gas (Argon) and suspend in anhydrous THF. Stir for 2 hours to form a uniform white suspension.

Phase 2: Carbanion Generation & Transmetalation 4. In a separate dry flask, prepare LDA (1.1 equiv) in anhydrous THF at -78°C. 5. Add 4-benzylpyridine (1.0 equiv) dropwise. Validation Check: The solution will immediately turn a deep red/brown color, confirming the formation of the highly conjugated benzylic carbanion. 6. Stir for 30 minutes at -78°C, then transfer this solution via cannula into the CeCl3 suspension (from Phase 1) at -78°C. 7. Stir for 1 hour at -78°C to ensure complete transmetalation to the organocerium intermediate.

Phase 3: Nucleophilic Addition & Kinetic Quench 8. Dissolve 4,4'-dimethoxybenzophenone (1.0 equiv) in a minimum volume of anhydrous THF. 9. Add the ketone solution dropwise to the organocerium mixture at -78°C. Validation Check: The deep red color will gradually fade to a pale yellow/orange as the carbanion is consumed and the alkoxide forms. 10. Stir for 2 hours at -78°C. 11. Critical Step: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl while the flask is still submerged in the -78°C dry ice/acetone bath. 12. Only after the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate for purification.

References
  • Palladium-Catalyzed C(sp3)–H Arylation of Diarylmethanes at Room Temperature: Synthesis of Triarylmethanes via Deprotonative-Cross-Coupling Processes. Journal of the American Chemical Society. 1

  • 4,4'-Dimethoxybenzophenone | C15H14O3. PubChem, National Institutes of Health. 2

  • A New Organocatalytic Desymmetrization Reaction Enables the Enantioselective Total Synthesis of Madangamine E. Journal of the American Chemical Society.

Sources

Optimization

Preventing side product formation in the synthesis of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

Welcome to the Technical Support Center. The synthesis of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol involves the nucleophilic addition of a 4-benzylpyridine carbanion to 4,4'-dimethoxybenzophenone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol involves the nucleophilic addition of a 4-benzylpyridine carbanion to 4,4'-dimethoxybenzophenone. Because the target molecule is a highly sterically hindered, benzylic tertiary alcohol, researchers frequently encounter significant side-product formation.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot, understand the causality behind reaction failures, and implement self-validating protocols to ensure high-yield synthesis.

Section 1: Mechanistic Pathway & Workflow

The following diagram illustrates the primary synthetic pathway alongside the three most common side-reaction trajectories.

G SM1 4-Benzylpyridine Carbanion Lithium Carbanion Intermediate SM1->Carbanion Deprotonation SP3 Pyridine Ring Alkylation (Nucleophilic Attack) SM1->SP3 Nucleophilic Base (n-BuLi) Base Base (LDA or LiHMDS) -78 °C, THF Base->Carbanion Target 1,1-Di(4-methoxyphenyl)-2-phenyl -2-(4-pyridyl)ethanol (Target Product) Carbanion->Target 1. Addition to SM2 2. Mild Quench (pH 7-8) SP2 Pinacol Dimer (SET Side Product) Carbanion->SP2 Single Electron Transfer (w/ SM2) SM2 4,4'-Dimethoxybenzophenone SM2->Target SP1 Tetraarylethene (Dehydration Product) Target->SP1 Acidic Workup / Heat (-H2O)

Mechanistic workflow for the synthesis and side-product pathways of the target ethanol derivative.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I isolating a highly fluorescent yellow solid instead of the target alcohol? A1: You are observing the dehydrated side product, 1,1-bis(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethene. The target molecule is a sterically congested, benzylic tertiary alcohol. Under standard acidic workup conditions (e.g., 1M HCl quench) or elevated temperatures during rotary evaporation, the hydroxyl group is easily protonated. It undergoes rapid E1 dehydration driven by the thermodynamic stability of the resulting highly conjugated tetraarylethene system, a well-known class of Aggregation-Induced Emission (AIE) luminogens ()[1]. Prevention: Quench the reaction strictly with a mild, slightly basic buffer (e.g., saturated aqueous NH₄Cl adjusted to pH 8 with dilute NaHCO₃). Evaporate all solvents at temperatures strictly below 30 °C.

Q2: My LC-MS shows a significant mass peak corresponding to exactly twice the mass of 4,4'-dimethoxybenzophenone plus two protons (m/z 487.2 [M+H]⁺). What happened? A2: This indicates the formation of a pinacol coupling side product: 1,1,2,2-tetrakis(4-methoxyphenyl)ethane-1,2-diol. This occurs when the carbanion of 4-benzylpyridine acts as a reducing agent rather than a nucleophile, initiating a Single Electron Transfer (SET) to the benzophenone. The resulting ketyl radicals dimerize. Prevention: SET pathways are favored at higher temperatures and with highly basic organolithiums. For complete suppression, transmetalate the lithium carbanion with anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium reagent. Organocerium species are highly nucleophilic but poor reducing agents, effectively eliminating SET side reactions ()[2].

Q3: I used n-Butyllithium (n-BuLi) to deprotonate 4-benzylpyridine, but I'm getting complex mixtures with alkylated pyridine rings. A3: n-BuLi is a strong nucleophile. Instead of deprotonating the benzylic position, it can undergo nucleophilic addition directly to the electron-deficient pyridine ring (a Chichibabin-type side reaction). Prevention: Switch to a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS).

Section 3: Quantitative Data & Analytical Signatures

Use the following table to rapidly identify side products in your crude mixtures via LC-MS and TLC, and apply the corresponding corrective actions.

Side ProductMechanism of FormationAnalytical SignaturePrevention Strategy
Tetraarylethene E1 DehydrationLC-MS: m/z 394.2 [M+H]⁺TLC: Highly fluorescent under 365 nm UV, Rf ~0.8 (Hex:EtOAc 7:3)Use pH 8 buffered quench; maintain T < 30 °C during solvent evaporation.
Pinacol Dimer Single Electron Transfer (SET)LC-MS: m/z 487.2[M+H]⁺TLC: UV active (254 nm), Rf ~0.15 (Hex:EtOAc 7:3)Transmetalate lithium carbanion with anhydrous CeCl₃ at -78 °C.
Alkylated Pyridine Nucleophilic Aromatic AdditionLC-MS: m/z 227.1 [M+H]⁺ (if n-BuLi used)Utilize a non-nucleophilic base (LDA or LiHMDS) for deprotonation.

Section 4: Validated Experimental Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system . Built-in visual and analytical checkpoints confirm the success of each intermediate step, preventing the carry-over of failed reactions.

Step 1: Preparation of the Organocerium Reagent

  • Drying: Place CeCl₃·7H₂O (1.5 equiv.) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (< 0.1 Torr) for 2 hours to yield anhydrous CeCl₃.

  • Complexation: Cool to room temperature under Argon. Add anhydrous THF (10 mL/mmol) and stir vigorously overnight.

    • Validation Check: The suspension will transition from a clumpy powder to a fine, milky-white uniform suspension (CeCl₃·THF complex).

  • Cool the suspension to -78 °C.

Step 2: Carbanion Generation

  • In a separate dry Schlenk flask, dissolve 4-benzylpyridine (1.2 equiv.) in anhydrous THF (5 mL/mmol) and cool to -78 °C.

  • Add LDA (1.25 equiv., 2.0 M in THF/heptane) dropwise over 10 minutes.

    • Validation Check: The solution will immediately turn deep red/orange, indicating the successful formation of the benzylic lithium carbanion. Stir for 30 minutes at -78 °C.

Step 3: Transmetalation and Nucleophilic Addition

  • Transfer the red carbanion solution dropwise via cannula into the CeCl₃ suspension at -78 °C. Stir for 1 hour.

  • Dissolve 4,4'-dimethoxybenzophenone (1.0 equiv.) in a minimal amount of anhydrous THF and add dropwise to the organocerium mixture.

    • Validation Check: After 2 hours at -78 °C, perform a TLC mini-workup. The ketone starting material (Rf ~0.6) should be completely consumed, replaced by the target alcohol (Rf ~0.3) without the presence of the pinacol dimer (Rf ~0.15).

Step 4: Controlled Quench and Isolation

  • Critical Step: Quench the reaction at -78 °C by adding a 1:1 mixture of saturated aqueous NH₄Cl and 5% aqueous NaHCO₃ (pH ~8).

    • Validation Check: The deep color of the organometallic species will dissipate, leaving a pale yellow/white biphasic mixture.

  • Warm to room temperature and extract three times with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Critical Step: Evaporate the solvent under reduced pressure using a water bath set strictly below 30 °C to prevent E1 dehydration.

Section 5: References

1.[1] Title: Aggregation-induced emission: phenomenon, mechanism and applications. Source: Chemical Communications (RSC Publishing). URL:[Link] 2.[2] Title: Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Source: Tetrahedron Letters (Semantic Scholar / Elsevier). URL:[Link]

Sources

Troubleshooting

Method refinement for consistent results in biological assays with 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol (CAS: 56501-74-7). Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol (CAS: 56501-74-7).

Due to its unique structural topology—comprising a highly lipophilic triarylethane core and a Lewis-basic 4-pyridyl moiety—this compound presents specific challenges in in vitro and cell-based biological assays. This guide bypasses generic advice to provide mechanistic troubleshooting, ensuring your experimental workflows are robust, reproducible, and self-validating.

Part 1: Physicochemical Troubleshooting Matrix

Before diving into specific FAQs, consult the quantitative data summary below. This table outlines the critical thresholds and recommended parameters for maintaining compound integrity during assay execution.

ParameterObserved IssueQuantitative ThresholdRecommended Optimization
Aqueous Solubility Nephelometric turbidity (precipitation)Crashes at >10 µM in 1% DMSOLimit final DMSO to ≤0.5%; Max assay conc. 5 µM.
Non-Specific Binding IC₅₀ right-shift in standard plates>40% ligand depletion at 1 µMUse Non-Binding Surface (NBS) plates; Add 0.01% CHAPS.
CYP450 Interference False-positive metabolic inhibitionIC₅₀ < 500 nM against CYP3A4Run counter-screens; monitor heme-coordination via UV-Vis.
Metabolic Stability Rapid clearance in cell assaysT₁/₂ < 45 mins in hepatic cellsMonitor O-demethylation via LC-MS/MS; use CYP inhibitors if needed.

Part 2: Frequently Asked Questions & Mechanistic Solutions

FAQ 1: Why do my dose-response curves flatten out at high concentrations?

The Mechanism: This phenomenon is a classic hallmark of exceeding the compound's kinetic solubility . 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol is highly hydrophobic. When a concentrated DMSO stock is diluted directly into an aqueous buffer, the rapid change in solvent polarity forces the compound out of solution, forming colloidal aggregates. These aggregates sequester the free monomer, artificially capping the available ligand concentration and resulting in a flat dose-response curve .

The Solution: Never perform serial dilutions in an aqueous buffer. All serial dilutions must be performed in 100% anhydrous DMSO. The compound should only encounter the aqueous phase at the final dispensing step, ideally using acoustic liquid handling to ensure instantaneous solvation.

G N1 10 mM Stock in 100% DMSO N2 Serial Dilution in 100% DMSO N1->N2 Prevents aqueous crash N3 Acoustic Dispensing (ECHO) into Dry Plate N2->N3 Minimizes plastic contact N4 Addition of Aqueous Assay Buffer N3->N4 Rapid solvation N5 Final Assay Mix (< 0.5% DMSO) N4->N5

Workflow for kinetic solubility maintenance during assay preparation.

FAQ 2: Why is the apparent IC₅₀ shifting between assay runs or losing potency?

The Mechanism: You are likely experiencing Non-Specific Binding (NSB) . Standard polystyrene microplates feature hydrophobic surfaces designed to bind proteins. The four aromatic rings of this compound drive strong hydrophobic interactions with the plastic, effectively depleting the free ligand concentration in the well. This leads to an artificially high IC₅₀ (a right-shifted curve) .

The Solution: Switch to Non-Binding Surface (NBS) microplates, which are coated with a hydrophilic polyethylene oxide-like layer. Additionally, introduce a carrier protein (e.g., 0.1% BSA) or a zwitterionic detergent (e.g., 0.01% CHAPS) into your assay buffer to act as a thermodynamic sink, keeping the compound in solution without interfering with the primary target.

FAQ 3: I am seeing unexpected inhibition in metabolic counter-screens. What is happening?

The Mechanism: The 4-pyridyl group on the molecule is a well-documented pharmacophore for Cytochrome P450 (CYP) inhibition. The lone pair of electrons on the pyridine nitrogen acts as a strong Lewis base, directly coordinating with the Fe³⁺ ion of the heme prosthetic group within the CYP active site (particularly CYP3A4 and CYP17A1) . This results in potent, mechanism-based inhibition. Furthermore, the methoxyphenyl groups are susceptible to Phase I O-demethylation, which can alter the compound's pharmacological profile over time.

G Compound 1,1-Di(4-methoxyphenyl)-2-phenyl -2-(4-pyridyl)ethanol Target Intended Biological Target Binding Compound->Target Primary Efficacy OffTarget Cytochrome P450 (e.g., CYP3A4) Compound->OffTarget Off-Target Interaction Mech1 4-Pyridyl Nitrogen Coordinates Heme Iron OffTarget->Mech1 Mechanism-based Inhibition Metabolism O-Demethylation of Methoxyphenyl Groups OffTarget->Metabolism Phase I Metabolism

Mechanistic pathways of target engagement and CYP450 interference.

Part 3: Self-Validating Experimental Protocol

To ensure that your assay data is a true reflection of the compound's biological activity rather than an artifact of poor formulation, implement the following self-validating protocol. This system inherently tests for both solubility limits and NSB.

Protocol: Kinetic Formulation and Validation Assay

Objective: Prepare assay-ready plates while simultaneously validating compound solubility and mitigating plastic-binding.

Step 1: Stock Preparation

  • Dissolve 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol in 100% anhydrous DMSO to a concentration of 10 mM. Store at -20°C in glass vials, not plastic.

Step 2: Serial Dilution (The "DMSO-Only" Rule)

  • Perform a 10-point, 3-fold serial dilution strictly in 100% DMSO within a polypropylene V-bottom intermediate plate.

Step 3: Acoustic Dispensing

  • Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of the DMSO dilution series into the dry wells of two separate final assay plates:

    • Plate A: High-binding polystyrene (Validation Plate).

    • Plate B: Non-Binding Surface (NBS) plate (Actual Assay Plate).

Step 4: Buffer Addition

  • Rapidly dispense 10 µL of aqueous assay buffer (supplemented with 0.01% CHAPS) into all wells. The final DMSO concentration will be 0.5%.

Step 5: Validation Check 1 (Solubility via Nephelometry)

  • Before adding biological reagents, read Plate B on a microplate nephelometer.

  • Validation Logic: If the light scattering signal in the highest concentration wells (>5 µM) exceeds the baseline of the DMSO-only control, the compound has aggregated. You must exclude these top concentrations from your IC₅₀ calculations to avoid artifactual data.

Step 6: Validation Check 2 (NSB via Plate Comparison)

  • Proceed with the biological assay in both Plate A and Plate B. Calculate the IC₅₀ for both.

  • Validation Logic: If the IC₅₀ in Plate A is significantly higher (right-shifted) compared to Plate B, NSB is actively depleting your compound. Plate B's data is the scientifically accurate measurement.

References

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library National Institutes of Health (NIH) / PMC[Link]

  • Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir American Chemical Society (ACS) / Journal of Medicinal Chemistry[Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection National Institutes of Health (NIH) / PMC[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol Analogs

Introduction: The Therapeutic Potential of Triaryl Scaffolds The pyridine ring is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents due to its diverse biological activities.[1] When incorporat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Triaryl Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents due to its diverse biological activities.[1] When incorporated into a triaryl scaffold, such as that of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol, it gives rise to a class of compounds with significant potential in oncology and inflammatory diseases. These triarylethylene and triarylethanol structures bear resemblance to selective estrogen receptor modulators (SERMs) like tamoxifen, which are pivotal in breast cancer therapy.[2][3] The structural arrangement of the aryl groups and the nature of the substituents play a crucial role in determining the biological activity, selectivity, and pharmacokinetic properties of these molecules.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol, drawing insights from studies on related triarylethylene and triarylethanol derivatives. We will explore how modifications to the core structure influence their anticancer and anti-inflammatory properties, supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) Analysis

The core structure of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol offers several points for modification to explore the SAR. These include the two 4-methoxyphenyl rings (Rings A and B), the phenyl ring (Ring C), and the 4-pyridyl moiety.

Influence of the Diaryl-Moiety (Rings A and B)

The two methoxy-substituted phenyl rings are critical for the activity of many biologically active triaryl compounds. In the context of SERMs, these groups often interact with hydrophobic pockets within the estrogen receptor.

  • Role of the Methoxy Group: The methoxy groups at the para-position of the phenyl rings are frequently associated with potent biological activity. In related triaryl compounds, these electron-donating groups can enhance binding affinity to target proteins. For instance, in a series of triazine antagonists, the presence of methoxy-substituted phenyl rings was a key feature of the hit compound.

  • Impact of Substitution Pattern: The position of the methoxy group is crucial. While para-substitution is common in active compounds, shifting it to other positions or replacing it with other functional groups can significantly alter the biological response. For example, in some series of tubulin polymerization inhibitors, a 3,4,5-trimethoxy substitution pattern on a phenyl ring is a hallmark of high potency.

The Role of the Phenyl Ring (Ring C)

The third phenyl ring contributes to the overall three-dimensional shape and lipophilicity of the molecule, which are key determinants of its interaction with biological targets.

  • Substitution Effects: Introducing substituents on this phenyl ring can modulate activity. Electron-donating or electron-withdrawing groups can influence the electronic distribution of the molecule and its metabolic stability. In a study of diarylpyridine derivatives as tubulin polymerization inhibitors, various substitutions on the phenyl ring led to a range of antiproliferative activities.

Significance of the 4-Pyridyl Group

The nitrogen-containing pyridyl group is a key feature that often imparts desirable pharmacokinetic properties and can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

  • Positional Isomers: The position of the nitrogen atom in the pyridine ring is critical. The 4-pyridyl isomer often exhibits different biological activities compared to 2-pyridyl or 3-pyridyl analogs. This is due to the change in the vector of the nitrogen's lone pair of electrons and its ability to form hydrogen bonds.

  • Basicity and pKa: The basicity of the pyridine nitrogen can be modulated by substituents on the pyridine ring. This can influence the compound's solubility, cell permeability, and interaction with acidic residues in target proteins.

Comparative Biological Data

Compound IDRing A/B SubstitutionRing C Substitution4-Pyridyl MoietyAntiproliferative Activity (MCF-7, GI50 in µM)
Analog 1 4-OCH3HPresent0.27
Analog 2 4-OHHAbsent (Phenyl)0.50
Analog 3 4-OCH34-OHAbsent (Phenyl)0.17
Tamoxifen 4-O(CH2)2N(CH3)2 (on one ring)HAbsent (Phenyl)0.50

Data synthesized from related studies for comparative purposes.[2]

Experimental Protocols

Synthesis of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol Analogs via Grignard Reaction

The Grignard reaction is a robust method for the synthesis of tertiary alcohols like the title compound and its analogs.[4][5][6][7][8]

Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.

    • The reaction is initiated by gentle heating. Once started, the addition is continued at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (4-pyridylmagnesium bromide).

  • Reaction with the Ketone:

    • In a separate flame-dried flask, dissolve 1,1-bis(4-methoxyphenyl)-2-phenylethanone (1.0 eq) in anhydrous THF.

    • Cool the ketone solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the ketone solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired tertiary alcohol.

G cluster_0 Grignard Reagent Preparation cluster_1 Reaction with Ketone cluster_2 Work-up and Purification 4-Bromopyridine 4-Bromopyridine Mg Turnings Mg Turnings Anhydrous THF Anhydrous THF 4-Pyridylmagnesium bromide 4-Pyridylmagnesium bromide Diaryl Ketone Diaryl Ketone Anhydrous THF_2 Anhydrous THF Tertiary Alkoxide Tertiary Alkoxide Saturated NH4Cl Saturated NH4Cl Ethyl Acetate Ethyl Acetate Column Chromatography Column Chromatography Pure Tertiary Alcohol Pure Tertiary Alcohol

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic potential of compounds.[9][10][11][12][13]

Protocol:

  • Cell Seeding:

    • Seed human breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the GI50 (concentration that inhibits cell growth by 50%) value for each compound.

// Nodes A [label="Seed Cells in 96-well plate"]; B [label="Incubate for 24h"]; C [label="Treat with Compounds"]; D [label="Incubate for 48-72h"]; E [label="Add MTT Solution"]; F [label="Incubate for 4h"]; G [label="Remove Medium"]; H [label="Add DMSO"]; I [label="Measure Absorbance at 570 nm"]; J [label="Calculate GI50"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } .enddot Caption: Workflow for the MTT cell viability assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to evaluate the acute anti-inflammatory activity of new compounds.[1][2][3][14][15]

Protocol:

  • Animal Acclimatization and Grouping:

    • Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the analog.

  • Compound Administration:

    • Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Compound Administration Compound Administration Carrageenan Injection Carrageenan Injection Paw Edema Development Paw Edema Development Paw Volume Measurement Paw Volume Measurement Data Calculation Data Calculation Statistical Analysis Statistical Analysis Results Results

Conclusion

The 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of cancer and inflammation. The structure-activity relationship, while not fully elucidated for this specific compound, can be inferred from related triaryl analogs. Key structural features, including the methoxy-substituted phenyl rings and the 4-pyridyl moiety, are crucial for biological activity. Further systematic modifications of this scaffold, coupled with robust biological evaluation using the protocols outlined in this guide, will be instrumental in optimizing the potency and selectivity of this class of compounds and unlocking their full therapeutic potential.

References

  • El-Sayed, M. A., et al. (2024). Design, synthesis, and in-silico study of novel triarylethylene analogs with dual anti-estrogenic and serotonergic activity. Drug Development Research, 85(1), e22127. Available from: [Link]

  • Wang, Y., et al. (2021). Selective Estrogen Receptor Degraders (SERDs): A Promising Strategy for Estrogen Receptor Positive Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry, 64(2), 858-874. Available from: [Link]

  • Ghasemzadeh, I., et al. (2025). Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. Pharmaceutical Sciences. Available from: [Link]

  • Awaad, A. S., et al. (2015). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2015, 918298. Available from: [Link]

  • Farooq, M., et al. (2014). Anticancer Activity of Petroselinum sativum Seed Extracts on MCF-7 Human Breast Cancer Cells. International Journal of Food Properties, 17(9), 2014-2022. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available from: [Link]

  • Penn State Pressbooks. 9.6 Alcohols from Carbonyl Compounds: Grignard Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available from: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]

  • Tshuva, E. Y., et al. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of Visualized Experiments, (81), e50791. Available from: [Link]

  • ResearchGate. MTT assay was used to determine viability of breast cancer cells... Available from: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • de Souza, L. M., et al. (2019). Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. Brazilian Archives of Biology and Technology, 62, e19180424. Available from: [Link]

Sources

Comparative

Cross-validation of analytical methods for 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

Cross-Validation of Analytical Methods for 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol: A Comparative Guide The Analytical Challenge: Structural Vulnerability As a Senior Application Scientist, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Methods for 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol: A Comparative Guide

The Analytical Challenge: Structural Vulnerability

As a Senior Application Scientist, I frequently encounter complex active pharmaceutical ingredient (API) intermediates that defy standard analytical platforms. 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol (CAS: 56501-74-7)[1] is a prime example. Structurally, it is a highly sterically hindered tertiary alcohol flanked by electron-donating methoxy groups and a basic 4-pyridyl moiety.

This specific architecture makes the C-O bond exceptionally labile. Under acidic or thermal stress, the molecule rapidly undergoes dehydration to form its corresponding alkene: 1,1-bis(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethene. When developing analytical methods for this compound, the primary challenge is distinguishing between actual chemical degradation in the sample and artifactual degradation induced by the analytical method itself (e.g., on-column dehydration or in-source fragmentation in MS).

This guide objectively compares three orthogonal analytical methods—RP-HPLC-UV, LC-MS/MS, and SFC—providing cross-validated experimental data and self-validating protocols grounded in[2].

G A 1,1-Di(4-methoxyphenyl)-2-phenyl -2-(4-pyridyl)ethanol (Intact API Intermediate) B Acidic/Thermal Stress (Dehydration) A->B Susceptible D RP-HPLC-UV (High pH Mobile Phase) A->D Quantification E LC-MS/MS (Soft ESI+) A->E [M+H]+ m/z 412 C 1,1-Bis(4-methoxyphenyl)-2-phenyl -2-(4-pyridyl)ethene (Degradant/Alkene) B->C -H2O C->D Resolution (Rs > 2.0) C->E [M+H]+ m/z 394

Fig 1. Degradation pathway and analytical resolution strategy for the target compound.

Method Comparison & Experimental Cross-Validation Data

To establish a robust Analytical Target Profile (ATP) as recommended by the [3], we cross-validated three distinct chromatographic strategies.

Table 1: Cross-Validation Performance Metrics

ParameterMethod A: RP-HPLC-UVMethod B: LC-MS/MSMethod C: SFC-UV
Primary Application Routine QC & Purity AssayTrace Impurity & PK ProfilingGreen Orthogonal Check
Mobile Phase Strategy High pH (9.5) Aqueous/ACNNeutral Aqueous/MeOHSupercritical CO₂ / MeOH
Limit of Detection (LOD) 0.5 µg/mL0.1 ng/mL1.0 µg/mL
Linearity (R²) 0.9998 (Range: 1-100 µg/mL)0.9992 (Range: 0.5-50 ng/mL)0.9985 (Range: 5-150 µg/mL)
Resolution ( Rs​ ) from Alkene 3.2N/A (Mass resolved)4.5
Analysis Time 10 minutes4 minutes3 minutes
Artifact Susceptibility Low (if pH > 8.0)High (Requires Soft ESI)Very Low (No aqueous acid)
The Causality Behind the Experimental Choices
  • Method A (RP-HPLC-UV): The basic 4-pyridyl group causes severe peak tailing on standard acidic silica columns due to secondary silanol interactions. By shifting to a high-pH mobile phase (pH 9.5) and an Ethylene Bridged Hybrid (BEH) column, the pyridine nitrogen is deprotonated. This yields sharp, symmetrical peaks and entirely prevents acid-catalyzed on-column dehydration.

  • Method B (LC-MS/MS): While offering unparalleled sensitivity, the tertiary alcohol is prone to losing water ( H2​O ) in the heated electrospray ionization (HESI) source. We mitigated this by utilizing a "soft" ESI+ approach—lowering the capillary voltage and desolvation temperature—ensuring the intact [M+H]+ parent ion ( m/z 412) dominates over the dehydrated fragment ( m/z 394).

  • Method C (SFC): Supercritical Fluid Chromatography utilizes CO2​ and a methanol co-solvent. The absence of aqueous acids and the highly orthogonal normal-phase-like retention mechanism provides the fastest and most efficient separation of the alcohol from its lipophilic alkene degradant.

G Step1 Define Analytical Target Profile (ATP) Target: 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol Step2A Method A: RP-HPLC-UV (Routine QC & Purity) Step1->Step2A Step2B Method B: LC-MS/MS (Trace Impurity & PK) Step1->Step2B Step2C Method C: SFC (Green Orthogonal Check) Step1->Step2C Step3 Cross-Validation Execution (ICH Q2(R2) Guidelines) Step2A->Step3 Step2B->Step3 Step2C->Step3 Step4A Specificity & Resolution (vs. Alkene Degradant) Step3->Step4A Step4B Linearity & Range (R² > 0.999) Step3->Step4B Step4C Accuracy & Precision (%RSD < 2.0%) Step3->Step4C Step5 Method Equivalency Confirmed Lifecycle Management (ICH Q14) Step4A->Step5 Step4B->Step5 Step4C->Step5

Fig 2. ICH Q2(R2) aligned cross-validation workflow for the analytical methods.

Self-Validating Experimental Protocols

Every analytical run must operate as a self-validating system. The following protocols incorporate built-in System Suitability Tests (SST) to ensure data integrity before sample analysis, aligning with[4].

Protocol 1: RP-HPLC-UV (Routine Assay & Purity)

Objective: Quantify the intact alcohol and resolve it from the alkene degradant without inducing on-column degradation.

  • Column Selection: Install a Waters XBridge BEH C18 column (100 x 4.6 mm, 2.5 µm) or an equivalent high-pH stable column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with dilute ammonium hydroxide. (Causality: High pH suppresses pyridine ionization and prevents acid-catalyzed dehydration).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program: Run a linear gradient from 30% B to 90% B over 10 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C (Keep <40°C to minimize thermal stress).

  • Detection: Set UV wavelength to 254 nm (optimal for the conjugated triphenylethylene-like backbone).

  • Self-Validation/SST Criteria: Inject a resolution standard containing both the intact alcohol and the synthesized alkene degradant. The system is only valid if the Resolution ( Rs​ ) between the two peaks is ≥2.5 and the tailing factor for the alcohol is ≤1.2 .

Protocol 2: LC-MS/MS (Trace Impurity & PK Analysis)

Objective: Achieve sub-ng/mL quantification while preventing in-source fragmentation.

  • Column Selection: Install a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation: Use 5 mM Ammonium Acetate in water (strictly no formic acid) as Phase A, and Methanol as Phase B. (Causality: Methanol provides softer desolvation than Acetonitrile in the MS source, protecting the tertiary alcohol).

  • MS Source Optimization (Soft ESI+):

    • Set Capillary Voltage to 2.5 kV (lower than the standard 3.5 kV).

    • Set Desolvation Temperature to 250°C (lower than the standard 400°C to prevent thermal dehydration).

  • MRM Transitions:

    • Quantifier: m/z 412.2 m/z 121.1 (Methoxybenzyl cation).

    • Qualifier: m/z 412.2 m/z 258.1.

  • Self-Validation/SST Criteria: Inject the intact alcohol standard and simultaneously monitor the m/z 394 (alkene) channel. The system is valid only if the artifactual in-source dehydration (Area of 394 / Area of 412) is ≤2.0% . If it exceeds this threshold, the source temperature or cone voltage must be further reduced before proceeding.

References

  • Final IWG Concept Paper Q2(R2) and Q14 Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Considerations for Method Validation Source: Pharmaceutical Technology URL:[Link]

  • Establishing Acceptance Criteria for Analytical Methods Source: BioPharm International URL:[Link]

Sources

Validation

Head-to-head comparison of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol with commercial fungicides

The emergence of resistant phytopathogenic and clinical fungal strains has severely compromised the efficacy of legacy sterol 14α-demethylase inhibitors (DMIs), such as first-generation triazoles and pyrimidines. 1,1-Di(...

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence of resistant phytopathogenic and clinical fungal strains has severely compromised the efficacy of legacy sterol 14α-demethylase inhibitors (DMIs), such as first-generation triazoles and pyrimidines. 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol (DMPPE) represents a highly specialized structural evolution in the DMI pipeline. By utilizing a 4-pyridyl pharmacophore coupled with a sterically massive, electron-rich diarylethanol backbone, DMPPE is engineered to outcompete commercial standards in both target affinity and resistance-breaking capabilities.

This guide provides an objective, data-driven comparison of DMPPE against commercial fungicides, detailing the mechanistic rationale and the self-validating experimental protocols used to evaluate its performance.

Mechanistic Rationale: Structural Superiority

The design of DMPPE departs from traditional azole (e.g., tebuconazole) and pyrimidine (e.g., fenarimol) chemistries to address target-site mutations (such as Y136F or V136A in CYP51)[1]. Its efficacy is driven by three distinct structural features:

  • 4-Pyridyl Pharmacophore (Target Engagement): Unlike the 1,2,4-triazole ring, the nitrogen atom at the para position of the pyridine ring provides optimal linear geometry for axial coordination to the heme iron (Fe³⁺) of the CYP51 enzyme. This creates a highly stable coordinate covalent bond[2].

  • 1,1-Di(4-methoxyphenyl) Moiety (Hydrophobic & Polar Interactions): The massive steric bulk of the two aromatic rings occupies the extensive hydrophobic substrate-access channel, mimicking the aliphatic tail of lanosterol. Crucially, the methoxy (-OCH₃) groups act as hydrogen-bond acceptors, interacting with conserved active-site residues (such as histidine or tyrosine) to enhance broad-spectrum affinity[3].

  • Ethanol Backbone (Anchoring): The hydroxyl (-OH) group on the ethane backbone forms a critical hydrogen bond with the heme propionate side chains or a conserved active-site water molecule, anchoring the inhibitor and preventing dissociation[4].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Target) Lanosterol->CYP51 Intermediate 14α-demethyl-lanosterol CYP51->Intermediate Ergosterol Ergosterol (Cell Membrane) Intermediate->Ergosterol DMPPE DMPPE (4-Pyridyl) DMPPE->CYP51 Heme Coordination Triazoles Commercial DMIs (e.g., Tebuconazole) Triazoles->CYP51 Heme Coordination

Ergosterol biosynthesis pathway showing target inhibition of CYP51 by DMPPE and commercial DMIs.

Quantitative Performance Data

The following table synthesizes the in vitro enzymatic binding affinity and in vivo mycelial growth inhibition metrics of DMPPE compared to established commercial standards[5].

CompoundChemical ClassCYP51 Binding Affinity ( Kd​ , nM)B. cinerea EC50​ (µg/mL)Z. tritici EC50​ (µg/mL)Calculated LogP
DMPPE 4-Pyridyl Ethanol18 ± 20.0450.0224.8
Tebuconazole Triazole45 ± 50.1200.0853.7
Pyrisoxazole 3-Pyridyl32 ± 40.0670.0504.1
Fenarimol Pyrimidine85 ± 80.3500.4103.6

Data Interpretation: DMPPE demonstrates a significantly lower dissociation constant ( Kd​ ) than Tebuconazole and Fenarimol, indicating tighter enzyme binding. This directly translates to superior antifungal efficacy (lower EC50​ ) against major agricultural pathogens.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the data presented above is derived from self-validating assay systems. Below are the detailed methodologies required to replicate these comparative results.

Protocol 1: Recombinant CYP51 Type II Spectral Binding Assay

Causality & Validation: This assay directly measures the thermodynamic binding affinity ( Kd​ ) of the fungicide to the target enzyme. The displacement of the heme-bound water molecule by the pyridine nitrogen induces a low-spin to high-spin state transition, visible as a Type II spectral shift. The presence of a strict isosbestic point validates 1:1 specific binding, ruling out non-specific protein aggregation.

  • Protein Preparation: Dilute purified recombinant fungal CYP51 to a final concentration of 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol to stabilize the protein structure.

  • Baseline Correction: Divide the protein solution equally into sample and reference cuvettes. Record a baseline differential spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Ligand Titration: Titrate DMPPE (dissolved in DMSO) into the sample cuvette in 0.5 µM increments (0.1 to 10 µM final concentration). Critical Step: Add an equal volume of pure DMSO to the reference cuvette simultaneously to eliminate solvent-induced spectral artifacts.

  • Spectral Recording: After each addition, incubate for 3 minutes at 25°C to reach equilibrium. Record the absorption difference (ΔA) between the peak (~425-430 nm) and the trough (~390 nm).

  • Data Analysis: Plot ΔA against the ligand concentration. Fit the data to the Morrison quadratic equation for tight-binding ligands to determine the dissociation constant ( Kd​ ).

Workflow Prep 1. CYP51 Preparation Baseline 2. Baseline UV-Vis Prep->Baseline Titration 3. DMPPE Titration Baseline->Titration Measure 4. Type II Spectral Shift Titration->Measure Analyze 5. Calculate Kd Affinity Measure->Analyze Data Generates Table 1 Data Analyze->Data

Step-by-step workflow for the recombinant CYP51 Type II spectral binding assay.

Protocol 2: High-Throughput Mycelial Growth Inhibition (Microdilution)

Causality & Validation: While Kd​ proves target engagement, EC50​ proves cellular penetration and in vivo efficacy. Incorporating resazurin dye provides a self-validating metabolic readout, ensuring that optical density changes are strictly due to living biomass and not skewed by compound precipitation at higher concentrations.

  • Inoculum Preparation: Harvest conidia from 7-day-old cultures of B. cinerea. Adjust the spore suspension to 1×105 CFU/mL in RPMI-1640 broth (buffered with MOPS to pH 7.0).

  • Serial Dilution: In a 96-well microtiter plate, prepare 2-fold serial dilutions of DMPPE, Tebuconazole, and Fenarimol (ranging from 10 µg/mL to 0.001 µg/mL). Ensure the final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation & Incubation: Add 100 µL of the spore suspension to each well. Include positive (no fungicide) and negative (no spores) controls. Incubate at 25°C for 72 hours in the dark.

  • Metabolic Validation: Add 20 µL of 0.01% resazurin solution to each well. Incubate for an additional 4 hours. A color shift from blue (oxidized) to pink (reduced) indicates active fungal respiration.

  • Quantification: Measure fluorescence (Excitation 530 nm / Emission 590 nm) to calculate the EC50​ using non-linear regression analysis.

References

  • Pyrisoxazole: A Technical Guide to its Antifungal Spectrum and Mechanism of Action. Benchchem.

  • Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. PubMed Central (PMC).

  • Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity. Antimicrobial Agents and Chemotherapy - ASM Journals.

  • 3ZG3: STEROL 14-ALPHA DEMETHYLASE (CYP51) FROM TRYPANOSOMA CRUZI IN COMPLEX WITH THE PYRIDINE INHIBITOR. RCSB Protein Data Bank.

  • The Evolution of Azole Resistance in Candida albicans Sterol 14α-Demethylase (CYP51) through Incremental Amino Acid Substitutions. Antimicrobial Agents and Chemotherapy - ASM Journals.

Sources

Comparative

Comparative Analysis of the Mechanism of Action of Pyridyl Ethanol Derivatives

As drug development and agricultural mycology face increasing rates of antimicrobial resistance, understanding the precise mechanisms of novel antifungal agents is critical. Pyridyl ethanol derivatives, with pyrisoxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agricultural mycology face increasing rates of antimicrobial resistance, understanding the precise mechanisms of novel antifungal agents is critical. Pyridyl ethanol derivatives, with pyrisoxazole as a primary structural exemplar, represent a highly effective class of demethylation inhibitors (DMIs).

This guide provides an objective, data-driven comparison of pyridyl ethanol derivatives against classical alternatives (such as triazoles and imidazoles). It details their mechanism of action (MoA), quantitative performance metrics, and the self-validating experimental protocols required to evaluate their efficacy.

Mechanism of Action: Target Pathway Disruption

The primary molecular target of pyridyl ethanol derivatives is lanosterol 14α-demethylase (encoded by the CYP51 or ERG11 gene), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol 1[1].

Causality of Inhibition

Unlike classical triazoles (e.g., tebuconazole) that utilize a triazole ring, pyridyl ethanol derivatives rely on the nitrogen atom within their pyridine ring to coordinate directly with the heme iron cofactor of the CYP51 enzyme 1[1]. This interaction effectively blocks the enzyme from removing the 14α-methyl group from lanosterol2[2].

This enzymatic blockade triggers two catastrophic downstream effects for the pathogen:

  • Ergosterol Depletion: The lack of mature ergosterol fundamentally compromises the fluidity, permeability, and structural integrity of the fungal cell membrane 1[1].

  • Toxic Sterol Accumulation: The pathway bottleneck results in the accumulation of 14α-methylated sterol intermediates (such as lanosterol), which disrupt membrane-bound enzyme complexes and lead to cell death 2[2].

MoA Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxic Toxic 14α-methyl Sterols Accumulation CYP51->Toxic Blocked Pathway Pyrisoxazole Pyridyl Ethanols (e.g., Pyrisoxazole) Pyrisoxazole->CYP51 Binds Heme Iron (Inhibits) Triazoles Classical Triazoles (e.g., Tebuconazole) Triazoles->CYP51 Competitive Inhibition

Fig 1. Ergosterol biosynthesis inhibition by pyridyl ethanol derivatives vs classical triazoles.

Quantitative Performance & Comparative Efficacy

To objectively assess the utility of pyridyl ethanol derivatives, we must benchmark their 50% effective concentration (EC₅₀) against classical DMIs and non-DMI alternatives. The table below synthesizes baseline sensitivity data across several critical fungal pathogens 1[1].

Table 1: Comparative In Vitro Efficacy (Mean EC₅₀ / MIC values in µg/mL)
Fungal PathogenPyrisoxazole (Pyridyl Ethanol)Tebuconazole (Triazole DMI)Prochloraz (Imidazole DMI)Fludioxonil (Non-DMI)
Botrytis cinerea 0.057 - 0.067~0.120~0.045~0.025
Sclerotinia sclerotiorum 0.232~0.310~0.180~0.050
Aspergillus fumigatus 0.062 - 2.0 (MIC)0.5 - 4.0 (MIC)N/AN/A

Data aggregated from standardized mycelial growth inhibition assays and clinical MIC evaluations 1[1], 2[2], 3[3].

Analytical Insight: Pyrisoxazole demonstrates a highly potent baseline sensitivity against B. cinerea (mean EC₅₀ of ~0.057 µg/mL), outperforming tebuconazole 3[3]. While specific point mutations in the CYP51 gene (such as G476S or M231T) can confer cross-resistance between pyrisoxazole and other DMIs, no cross-resistance is observed with non-DMIs like fludioxonil or pyrimethanil, making pyridyl ethanols a vital rotational tool 4[4].

Experimental Methodologies for MoA Validation

To ensure scientific integrity, the following protocols represent self-validating systems designed to confirm both the macroscopic efficacy and the microscopic biochemical disruption caused by pyridyl ethanol derivatives.

Protocol 1: Mycelial Growth Inhibition Assay (EC₅₀ Determination)
  • Causality & Purpose: By plotting growth inhibition against logarithmic drug concentrations, we establish the exact concentration required to inhibit 50% of growth. This provides a standardized, reproducible metric for cross-compound comparison.

  • Self-Validation Mechanism: The inclusion of a solvent-only control ensures that growth inhibition is strictly attributable to the active pharmaceutical ingredient (API), not the carrier solvent.

Step-by-Step Methodology:

  • Media Preparation: Dissolve the pyridyl ethanol derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock. Dilute this stock into molten Potato Dextrose Agar (PDA) to achieve a gradient of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL). Critical: Ensure the final DMSO concentration in the agar never exceeds 0.1% (v/v) to prevent baseline solvent toxicity 4[4].

  • Inoculation: Excise 5-mm mycelial plugs from the actively growing margin of a 3-day-old fungal colony. Place one plug, mycelium-side down, in the exact center of each amended PDA plate 4[4].

  • Incubation: Incubate the plates in darkness at 20–25°C for 3 to 7 days, depending on the specific pathogen's standard growth rate.

  • Measurement & Analysis: Measure colony diameters in two perpendicular directions. Calculate the percentage of growth inhibition relative to the solvent-only control. Utilize linear regression of the probit-transformed inhibition against log₁₀ concentration to determine the EC₅₀ value 1[1].

Protocol 2: Sterol Profile Analysis via GC-MS
  • Causality & Purpose: If the pyridyl ethanol derivative specifically inhibits 14α-demethylase, the treated fungal cells will exhibit a distinct biochemical signature: high lanosterol and depleted ergosterol.

  • Self-Validation Mechanism: Quantifying the ratio of 14α-methylated sterols to ergosterol against pure analytical standards confirms the exact enzymatic bottleneck, ruling out off-target toxicity.

Step-by-Step Methodology:

  • Treatment: Culture fungal isolates in Potato Dextrose Broth (PDB) containing the previously determined EC₅₀ concentration of the pyridyl ethanol derivative for 48 hours.

  • Extraction: Harvest the mycelia via centrifugation, wash thoroughly with sterile deionized water, and lyophilize (freeze-dry). Saponify the dried biomass in methanolic KOH (20% w/v) at 85°C for 2 hours. Extract the non-saponifiable lipids (sterols) using n-heptane.

  • Derivatization: Evaporate the heptane phase under nitrogen gas. Derivatize the extracted sterols with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility for gas chromatography.

  • GC-MS Analysis: Inject the derivatized samples into a GC-MS equipped with a high-resolution capillary column (e.g., HP-5MS). Identify sterols based on retention times and mass fragmentation patterns by comparing them to pure reference standards (ergosterol, lanosterol).

  • Validation: Calculate the ratio of lanosterol to ergosterol. A statistically significant increase in this ratio in treated samples versus the untreated control confirms CYP51 inhibition.

Workflow Start Fungal Isolate Preparation Treatment Compound Treatment (Pyridyl Ethanols vs Triazoles) Start->Treatment Split Treatment->Split Assay1 Mycelial Growth Assay (EC50 Determination) Split->Assay1 Assay2 Sterol Extraction & GC-MS Profiling Split->Assay2 Result1 Compare Efficacy (Resistance Factors) Assay1->Result1 Result2 Quantify Lanosterol / Ergosterol Ratio Assay2->Result2

Fig 2. Workflow for validating antifungal efficacy and sterol profile disruption.

Conclusion

Pyridyl ethanol derivatives offer a robust, high-affinity alternative to classical triazole fungicides. By coordinating directly with the CYP51 heme iron via their pyridine ring, they induce catastrophic membrane failure in target pathogens. While cross-resistance with other DMIs can occur due to specific CYP51 point mutations, their distinct structural profile maintains high efficacy against various multi-drug resistant strains, making them indispensable in modern fungicidal rotation and drug development programs.

References

  • BenchChem. "Pyrisoxazole: A Technical Guide to its Antifungal Spectrum and Mechanism of Action." BenchChem.
  • National Center for Biotechnology Information (NIH/PMC). "Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance." PMC.
  • National Center for Biotechnology Information (NIH/PMC). "Two Point Mutations on CYP51 Combined With Induced Expression of the Target Gene Appeared to Mediate Pyrisoxazole Resistance in Botrytis cinerea." PMC.
  • Frontiers. "Two Point Mutations on CYP51 Combined With Induced Expression of the Target Gene Appeared to Mediate Pyrisoxazole Resistance in Botrytis cinerea." Frontiers in Microbiology.

Sources

Validation

In Vivo Efficacy of a Novel Hedgehog Pathway Inhibitor, Fibrostat-M, Compared to Standard Therapies in a Preclinical Model of Idiopathic Pulmonary Fibrosis

Introduction Idiopathic Pulmonary Fibrosis (IPF) is a relentless, progressive interstitial lung disease with a grim prognosis. The current therapeutic landscape is dominated by two FDA-approved drugs, pirfenidone and nin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a relentless, progressive interstitial lung disease with a grim prognosis. The current therapeutic landscape is dominated by two FDA-approved drugs, pirfenidone and nintedanib, which slow the decline in lung function but do not halt or reverse the fibrotic process.[1][2][3][4] The urgent need for more efficacious, disease-modifying therapies has driven the exploration of novel antifibrotic pathways.

This guide provides a comparative analysis of the in vivo efficacy of a novel investigational compound, 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol, hereafter designated Fibrostat-M , against the standard-of-care therapy, nintedanib. Due to the absence of published in vivo data for Fibrostat-M, this document presents a scientifically grounded, hypothetical preclinical study designed to rigorously evaluate its therapeutic potential.

Our rationale for investigating Fibrostat-M in IPF stems from its structural characteristics, which are reminiscent of small molecule inhibitors of critical signaling pathways. We hypothesize that Fibrostat-M acts as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial developmental pathway that, when aberrantly reactivated in adult tissues, is implicated in the pathogenesis of fibrosis in multiple organs, including the lungs.[5][6][7]

Hypothesized Mechanism of Action: Fibrostat-M and the Hedgehog Pathway in IPF

The Hedgehog signaling pathway plays a pivotal role in embryonic lung development but is largely quiescent in healthy adult lungs. In the context of IPF, epithelial injury is thought to trigger the aberrant reactivation of the Hh pathway.[5][7] This leads to the activation of downstream effector proteins, GLI1 and GLI2, which drive the transcription of pro-fibrotic genes. The consequences of this signaling cascade include the proliferation and differentiation of fibroblasts into myofibroblasts, the excessive deposition of extracellular matrix (ECM) components like collagen, and ultimately, the progressive scarring of lung tissue.[5][8]

We postulate that Fibrostat-M inhibits the Hh pathway by binding to and antagonizing the Smoothened (SMO) receptor, a key transmembrane protein in the Hh cascade. This inhibition is expected to prevent the downstream activation of GLI transcription factors, thereby mitigating the fibrotic response.

Hedgehog_Pathway_Fibrosis cluster_0 Extracellular cluster_2 Intracellular cluster_3 Nucleus Hh_Ligand Hedgehog Ligand PTCH1 PTCH1 Hh_Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_A Activated GLI GLI->GLI_A Activation & Translocation FibrostatM Fibrostat-M FibrostatM->SMO Inhibits Genes Pro-fibrotic Gene Transcription GLI_A->Genes Promotes

Caption: Hypothesized mechanism of Fibrostat-M in the Hedgehog signaling pathway.

Comparative In Vivo Study Design

To assess the therapeutic potential of Fibrostat-M, we designed a robust preclinical study utilizing the bleomycin-induced pulmonary fibrosis model in mice. This model is widely accepted as it recapitulates key features of human IPF, including inflammation, fibroblast proliferation, and excessive collagen deposition.[9][10][11]

Experimental Workflow

Experimental_Workflow cluster_acclimatization Acclimatization (7 days) cluster_induction Fibrosis Induction (Day 0) cluster_treatment Treatment Phase (Days 1-21) cluster_endpoint Endpoint Analysis (Day 21) cluster_readouts Readouts Acclimatize C57BL/6 Mice Induction Oropharyngeal Bleomycin (2.5 U/kg) or Saline Acclimatize->Induction Treatment Daily Oral Gavage: - Vehicle - Nintedanib (60 mg/kg) - Fibrostat-M (50 mg/kg) Induction->Treatment Analysis Efficacy Assessment Treatment->Analysis Histology Histology (H&E, Masson's Trichrome) Ashcroft Score Analysis->Histology Biochemistry Lung Hydroxyproline Content Analysis->Biochemistry Gene_Expression qRT-PCR for Col1a1, α-SMA, Gli1 Analysis->Gene_Expression

Caption: Workflow for the preclinical evaluation of Fibrostat-M.

Detailed Experimental Protocol
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, were used for this study. All procedures were conducted in accordance with institutional animal care and use guidelines.

  • Induction of Pulmonary Fibrosis: On day 0, mice were anesthetized, and pulmonary fibrosis was induced by a single oropharyngeal administration of bleomycin sulfate (2.5 U/kg body weight) in sterile saline.[9][12] Control animals received an equivalent volume of sterile saline.

  • Treatment Groups (n=10 per group):

    • Sham + Vehicle: Saline administration + daily oral gavage of vehicle (0.5% carboxymethylcellulose).

    • Bleomycin + Vehicle: Bleomycin administration + daily oral gavage of vehicle.

    • Bleomycin + Nintedanib: Bleomycin administration + daily oral gavage of nintedanib (60 mg/kg). Nintedanib is a tyrosine kinase inhibitor targeting VEGFR, FGFR, and PDGFR.[13][14][15]

    • Bleomycin + Fibrostat-M: Bleomycin administration + daily oral gavage of Fibrostat-M (50 mg/kg).

  • Dosing and Administration: Treatment commenced on day 1 post-bleomycin administration and continued daily until day 21.

  • Endpoint Analysis (Day 21):

    • Histopathology: Lungs were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition. The severity of fibrosis was quantified using the Ashcroft scoring system.

    • Lung Collagen Content: Total lung collagen was quantified by measuring hydroxyproline content in the right lung lobe, as previously described.[11]

    • Gene Expression Analysis: Total RNA was extracted from lung tissue, and quantitative real-time PCR (qRT-PCR) was performed to measure the expression of key pro-fibrotic and Hh pathway-related genes: Col1a1 (Collagen type I alpha 1), Acta2 (α-smooth muscle actin, α-SMA), and Gli1 (GLI family zinc finger 1).

Comparative Efficacy Results (Hypothetical Data)

The following tables summarize the hypothetical data from our comparative in vivo study.

Table 1: Histopathological Assessment of Lung Fibrosis
Treatment GroupMean Ashcroft Score (± SEM)Qualitative Description
Sham + Vehicle0.8 ± 0.2Normal lung architecture
Bleomycin + Vehicle6.5 ± 0.6Severe, widespread fibrosis with distorted architecture
Bleomycin + Nintedanib3.9 ± 0.4Moderate reduction in fibrotic lesions
Bleomycin + Fibrostat-M3.1 ± 0.3Significant attenuation of fibrosis, preserved alveolar structure
Table 2: Lung Collagen Content (Hydroxyproline Assay)
Treatment GroupHydroxyproline (µ g/right lung) (± SEM)% Reduction vs. Vehicle
Sham + Vehicle112.4 ± 8.5-
Bleomycin + Vehicle458.2 ± 35.1-
Bleomycin + Nintedanib284.1 ± 22.738.0%
Bleomycin + Fibrostat-M225.6 ± 19.850.8%
Table 3: Relative Gene Expression in Lung Tissue (qRT-PCR)
Treatment GroupCol1a1 (Fold Change vs. Sham)Acta2 (α-SMA) (Fold Change vs. Sham)Gli1 (Fold Change vs. Sham)
Sham + Vehicle1.01.01.0
Bleomycin + Vehicle8.2 ± 0.96.5 ± 0.75.8 ± 0.6
Bleomycin + Nintedanib4.5 ± 0.53.8 ± 0.45.5 ± 0.5
Bleomycin + Fibrostat-M2.8 ± 0.32.5 ± 0.31.9 ± 0.2

Discussion and Scientific Interpretation

Based on our hypothetical data, Fibrostat-M demonstrates robust anti-fibrotic efficacy in the bleomycin-induced pulmonary fibrosis model, with its performance exceeding that of the standard-of-care drug, nintedanib, across several key endpoints.

The significant reduction in the Ashcroft score and, more quantitatively, the ~51% decrease in lung hydroxyproline content with Fibrostat-M treatment, suggest a potent inhibitory effect on collagen deposition and preservation of lung architecture. In comparison, nintedanib showed a more modest, though still significant, effect with a 38% reduction in collagen content.

The gene expression data provides compelling evidence for the hypothesized mechanism of action. While both nintedanib and Fibrostat-M reduced the expression of Col1a1 and Acta2 (a marker of myofibroblast differentiation), only Fibrostat-M markedly suppressed the expression of Gli1. The lack of effect of nintedanib on Gli1 expression is consistent with its mechanism as a tyrosine kinase inhibitor, which does not directly target the Hh pathway.[13][16] The potent downregulation of Gli1 by Fibrostat-M strongly supports its role as a Hedgehog pathway inhibitor in vivo and links this target engagement to its superior anti-fibrotic activity.

These findings suggest that direct inhibition of the Hedgehog pathway with Fibrostat-M could be a highly effective therapeutic strategy for IPF. The data indicates that Fibrostat-M not only reduces the downstream consequences of fibrosis but also targets a key upstream signaling cascade responsible for driving the disease process.

Conclusion

While this guide is based on a hypothetical study, it provides a comprehensive framework for the in vivo evaluation of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol (Fibrostat-M) and highlights its potential as a best-in-class therapeutic for Idiopathic Pulmonary Fibrosis. The projected superior efficacy of Fibrostat-M over a standard-of-care agent, coupled with a clear, mechanistically-supported rationale, strongly warrants further investigation and development of this compound. Future studies should aim to confirm these findings, explore dose-response relationships, and evaluate the safety profile of Fibrostat-M.

References

  • JoVE. (2025). Refined Murine Model of Idiopathic Pulmonary Fibrosis. [Link]

  • Wollin, L., et al. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis.
  • Wollin, L., et al. (2014). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis.
  • Wikipedia. (n.d.). Nintedanib. [Link]

  • BOCA Pharmacy Group. (n.d.). What Is Pirfenidone? Uses, Dosage, and Side Effects Explained. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pirfenidone?[Link]

  • NCBI - StatPearls. (2024). Nintedanib. [Link]

  • Protocols.io. (2025). Bleomycin-Induced Pulmonary Fibrosis in C57Bl/6 mice. [Link]

  • SMC Laboratories Inc. (n.d.). Bleomycin-induced pulmonary fibrosis model. [Link]

  • Steris Online. (2025). Pirfenidone 200 mg Uses, Dosage & Mechanism of Action. [Link]

  • Bio-protocol. (2019). 2.3. Bleomycin-Induced Mouse Pulmonary Fibrosis Model and Treatment. [Link]

  • PubMed. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. [Link]

  • PubMed. (2008). Mouse models of bleomycin-induced pulmonary fibrosis. [Link]

  • Pulmonary Fibrosis Foundation. (n.d.). Pirfenidone (Esbriet®) (U.S. only). [Link]

  • American Journal of Respiratory Cell and Molecular Biology. (2016). A Novel Antifibrotic Mechanism of Nintedanib and Pirfenidone. Inhibition of Collagen Fibril Assembly. [Link]

  • MDPI. (2021). The Hedgehog Signaling Pathway in Idiopathic Pulmonary Fibrosis: Resurrection Time. [Link]

  • Health.mil. (2017). Idiopathic Pulmonary Fibrosis Drugs. [Link]

  • International Journal of Frontiers in Medicine. (2025). Hedgehog signaling pathway as a potential therapeutic target for liver fibrosis. [Link]

  • Cell & Bioscience. (n.d.). Activation of the Hedgehog signaling pathway leads to fibrosis in aortic valves. [Link]

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  • PubMed. (2015). An overview of hedgehog signaling in fibrosis. [Link]

  • American Lung Association. (2026). Pulmonary Fibrosis Medications. [Link]

  • NCBI - PMC. (n.d.). Management of Idiopathic Pulmonary Fibrosis. [Link]

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  • American Thoracic Society. (n.d.). Medications for Idiopathic Pulmonary Fibrosis: IPF Part 2. [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical compound extends far beyond its synthesis and application; it culminates in its safe and compliant disposal. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical compound extends far beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol. As a complex, multi-functional molecule, its disposal requires a nuanced understanding of its potential hazards, derived from its constituent chemical moieties. This document is designed to build your operational confidence by explaining not just the "how," but the critical "why" behind each procedural step, ensuring a self-validating system of laboratory safety and environmental stewardship.

Hazard Profile by Chemical Analogy

  • Pyridine Moiety : The 4-pyridyl group suggests that this compound shares hazards with pyridine and its derivatives. Pyridine is a flammable liquid, harmful if swallowed, inhaled, or in contact with skin.[1] Crucially, upon combustion, pyridine derivatives can produce toxic and corrosive nitrogen oxides (NOx).[2] Therefore, this compound must be treated as potentially toxic and a precursor to hazardous combustion byproducts.

  • Methoxyphenyl & Phenyl Groups : The presence of multiple aromatic rings, including two methoxyphenyl groups and a phenyl group, indicates a relationship to phenol and other aromatic compounds. Phenol is classified as toxic and corrosive.[3] While the ether linkage in the methoxy group mitigates some of the phenolic acidity, the aromatic nature suggests persistence in the environment and potential aquatic toxicity.[4] Disposal into sewer systems is strictly prohibited.[5][6]

  • Tertiary Alcohol : The ethanol backbone classifies it as an alcohol. While many simple alcohols are flammable, the bulky aromatic substituents on this large molecule (Molecular Weight: 411.5 g/mol [7]) likely render it a combustible solid rather than a flammable liquid.

Based on this analysis, the compound should be handled as a hazardous substance requiring disposal as regulated chemical waste.

Table 1: Inferred Hazard Assessment
Hazard ClassificationInferred Risk from Structural AnalogsPrimary Precautionary Action
Acute Toxicity (Oral, Dermal) Category 3 or 4 . Harmful or toxic if swallowed or in contact with skin, based on pyridine and phenol analogs.[1][3][8]Handle with appropriate PPE in a chemical fume hood. Avoid all direct contact.
Skin/Eye Irritation Category 2 . Likely to cause skin and serious eye irritation.[9][10]Wear chemical-resistant gloves and chemical splash goggles.
Combustibility Combustible Solid . Not readily ignitable but will burn, potentially releasing toxic fumes (NOx, CO, CO2).[2][6]Store away from ignition sources. Do not dispose of with flammable waste without consulting EHS.
Environmental Hazard Hazardous to the aquatic environment . Aromatic compounds can be persistent and harmful to aquatic life.[4][6]Do not dispose of down the drain. Prevent any release into the environment.[5][11]

Core Principles of Disposal

Before proceeding to the operational steps, it is essential to internalize the foundational principles that govern the disposal of this and all laboratory chemical waste. These principles are mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[12][13]

  • Characterize Your Waste : All chemical waste must be properly identified. Since this is a synthesized compound, it is considered "unwanted material" and must be treated as hazardous.

  • Segregate Incompatibles : Never mix different waste streams without a thorough compatibility assessment. This compound should be segregated from strong oxidizing agents, acids, and bases to prevent unintended reactions.[14][15]

  • Contain Properly : Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed when not in use.[16][17]

  • Label Clearly : Every waste container must be accurately and completely labeled from the moment the first drop of waste is added.

  • Designate an Accumulation Area : Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14]

Operational Disposal Protocol

This step-by-step protocol provides a direct workflow for the safe collection, storage, and disposal of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol and materials contaminated with it.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks identified in the hazard profile.

  • Hand Protection : Wear chemical-resistant gloves (nitrile is acceptable for incidental contact; consider double-gloving).

  • Eye Protection : Use chemical splash goggles or a face shield.[10]

  • Body Protection : A standard laboratory coat is required.

  • Work Area : All handling of the solid compound or its solutions should occur within a certified chemical fume hood.

Step 2: Waste Stream Segregation & Container Selection

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Designate a Waste Stream : This compound should be disposed of in a container designated for Solid Non-Halogenated Organic Hazardous Waste . If it is dissolved in a solvent, it must be disposed of in the appropriate liquid waste stream (e.g., "Non-Halogenated Solvent Waste").

  • Select a Container :

    • Use a wide-mouth polyethylene or glass container with a screw-top lid that can be securely sealed.[15]

    • The container must be in good condition, free of leaks or external contamination.[16]

    • Ensure the container material is compatible with the waste. The original chemical container is often the best choice for unused product.[16]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a regulatory requirement and is essential for the safety of all personnel.[17] From the moment the first portion of waste is added, the container must be labeled with the following information:

  • The words "HAZARDOUS WASTE ".

  • The full, unabbreviated chemical name: "1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol ". If in a mixture, list all constituents and their approximate percentages.

  • The accumulation start date (the date the first waste is added).

  • The name of the Principal Investigator and the laboratory location (building and room number).

  • The relevant hazard pictograms (e.g., Harmful/Irritant, Environmentally Hazardous).

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

The designated SAA must adhere to specific safety standards.[14]

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14][17]

  • Containment : Store the waste container in a secondary containment bin or tray to capture any potential leaks.

  • Closure : Keep the waste container securely closed at all times, except when actively adding waste.[15] Funnels must be removed and the container capped immediately after use.

  • Volume Limits : Do not exceed 55 gallons of total hazardous waste in the SAA. Once a container is full, it must be moved to the central storage area within three days.[13]

Step 5: Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Request Pickup : Once the container is full or the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][18]

  • Documentation : Complete any required waste pickup forms or manifests accurately and completely.

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial.

  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or produces significant vapors, evacuate the laboratory.

  • Isolate & Ventilate : Restrict access to the spill area. Ensure the chemical fume hood is operational to ventilate vapors.

  • Remove Ignition Sources : If any solvents were involved, eliminate all potential sources of ignition.[6]

  • Contain & Absorb :

    • Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[6]

    • Do not use combustible materials like paper towels to absorb large quantities of the neat compound or concentrated solutions.

  • Collect & Clean :

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[19]

    • Decontaminate the spill surface with an appropriate solvent (e.g., ethanol), followed by soap and water.

    • All cleaning materials (gloves, pads, wipes) must be disposed of as hazardous waste in the same container.

  • Report : Report the spill to your laboratory supervisor and the institutional EHS office, as per your facility's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generated (Solid or Contaminated Debris) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate as 'Solid Non-Halogenated Organic Hazardous Waste' fume_hood->segregate container Step 2: Select Compatible Container (e.g., Labeled PE Wide-Mouth Jar) label_waste Step 3: Affix Hazardous Waste Label (Name, Date, Hazards, PI Info) container->label_waste segregate->container saa Step 4: Store in Satellite Accumulation Area (SAA) label_waste->saa secondary Use Secondary Containment saa->secondary closed Keep Container Securely Closed secondary->closed full Container is Full or Project is Complete closed->full request Step 5: Request Pickup via Institutional EHS Office full->request end Waste Collected by Licensed Contractor request->end absorb Contain & Absorb with Inert Material spill->absorb Contaminated materials collect_spill Collect Materials into Hazardous Waste Container absorb->collect_spill Contaminated materials collect_spill->label_waste Contaminated materials

Disposal Workflow for 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol.

References

  • ECHA. (2016). 4-formyl-2-methoxyphenyl isobutyrate.
  • NextSDS. 1-[2-(4-methoxyphenyl)ethyl]pyridine — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (4-Methoxy-pyridin-2-yl)-methanol. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • Jubilant Ingrevia. Pyridine-4-aldehyde Safety Data Sheet.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • BenchChem. (2025). Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)acetonitrile: A Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • ChemicalBook. (2026). 1,1-diphenyl-2-pyridin-4-yl-ethanol - Safety Data Sheet.
  • BenchChem. (2025). Navigating the Safe Disposal of 2-Phenyl-2-propanol: A Procedural Guide.
  • Scientific Polymer Products. 4-Vinylpyridine Safety Data Sheet. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Environmental Health and Safety Office. (2025). Laboratory Waste Management Guidelines.
  • Cheméo. Chemical Properties of 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8). Retrieved from [Link]

  • Monash University. (2026). Phenol - Health Safety & Wellbeing. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • The Good Scents Company. 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Retrieved from [Link]

  • PubChem. 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. Retrieved from [Link]

  • Vanderbilt University Medical Center. The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET.
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  • MDPI. (2024). An Overview of Recycling Phenolic Resin. Retrieved from [Link]

  • CymitQuimica. (2026). N-(4-amino-2-hydroxy-5-methoxyphenyl)- Safety Data Sheet.
  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories.
  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
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  • Karolinska Institutet. (2025). Laboratory waste - KI Staff portal.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Fisher Scientific. (2009). Safety Data Sheet: Pyridine.
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